Otilonium Bromide
Description
Structure
2D Structure
Properties
IUPAC Name |
diethyl-methyl-[2-[4-[(2-octoxybenzoyl)amino]benzoyl]oxyethyl]azanium;bromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H42N2O4.BrH/c1-5-8-9-10-11-14-22-34-27-16-13-12-15-26(27)28(32)30-25-19-17-24(18-20-25)29(33)35-23-21-31(4,6-2)7-3;/h12-13,15-20H,5-11,14,21-23H2,1-4H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWZPIJGXYWHBOW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCOC1=CC=CC=C1C(=O)NC2=CC=C(C=C2)C(=O)OCC[N+](C)(CC)CC.[Br-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H43BrN2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
26095-58-9 (iodide), 105360-89-2 (Parent) | |
| Record name | Otilonium bromide [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026095590 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID0046357 | |
| Record name | Otilonium bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0046357 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
563.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
26095-59-0 | |
| Record name | Otilonium bromide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=26095-59-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Otilonium bromide [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026095590 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Otilonium bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0046357 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Otilonium bromide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.043.128 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | OTILONIUM BROMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/21HN3N72PV | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of Otilonium Bromide in Smooth Muscle Cells
Audience: Researchers, scientists, and drug development professionals.
Introduction
Otilonium Bromide (OB) is a quaternary ammonium derivative utilized clinically as a potent antispasmodic agent for the management of irritable bowel syndrome (IBS).[1][2][3] Its therapeutic efficacy stems from its targeted action on the smooth muscle of the gastrointestinal (GI) tract, where it alleviates symptoms of abdominal pain, cramping, and discomfort by modulating hypermotility.[1][2] Unlike systemic agents, OB exhibits poor systemic absorption, localizing its activity primarily within the gut.[2][4] This guide provides a detailed examination of the multifaceted molecular mechanisms through which this compound exerts its relaxant effects on smooth muscle cells.
Core Mechanisms of Action
This compound's spasmolytic properties are not attributed to a single mode of action but rather to a synergistic combination of effects on several key targets within the smooth muscle cell membrane and associated signaling pathways.[5] It interferes with the mobilization of calcium (Ca²⁺), the final common messenger for muscle contraction, by acting on voltage-gated ion channels and G-protein coupled receptors.[6] The principal mechanisms include the blockade of L-type and T-type calcium channels, and antagonism of muscarinic and tachykinin receptors.[1][7][8]
Blockade of Voltage-Gated Calcium Channels
The influx of extracellular calcium through voltage-gated calcium channels is a prerequisite for the initiation and maintenance of smooth muscle contraction.[4][9][10] this compound directly targets these channels to induce muscle relaxation.
-
L-type Calcium Channels: OB is a potent inhibitor of L-type Ca²⁺ channels, which are the main pathway for calcium entry in smooth muscle cells.[2][3][7] This blockade has been demonstrated to be concentration-dependent and is considered a primary contributor to its spasmolytic effect.[1][11] For instance, in human jejunal circular smooth muscle cells, OB at a concentration of 9 µmol L⁻¹ inhibits the L-type Ca²⁺ current by 90%.[4][9] This action effectively reduces the Ca²⁺ influx required for the contractile machinery, leading to muscle relaxation.[1] The inhibitory effect of OB on spontaneous and electrically stimulated contractions can be reversed by the L-type Ca²⁺ channel agonist BayK8644, confirming this mechanism of action.[7][12]
-
T-type Calcium Channels: In addition to its action on L-type channels, OB also inhibits T-type Ca²⁺ channels (Caᵥ3.1, Caᵥ3.2, and Caᵥ3.3).[7][13][14] While L-type channels are critical for initiating strong contractions, T-type channels are implicated in regulating contractility and the propagation of intestinal slow waves.[13][14] The ability of OB to block T-type channels may contribute to its enhanced clinical effectiveness compared to selective L-type Ca²⁺ channel blockers.[13][14] Studies on HEK293 cells expressing different T-type channel subtypes showed that OB reversibly blocked all of them, with a higher affinity for Caᵥ3.3.[13][14]
Antagonism of Muscarinic Receptors
Acetylcholine (ACh) is a key neurotransmitter that stimulates GI smooth muscle contraction via muscarinic receptors.[2] Smooth muscle cells predominantly express M2 and M3 muscarinic receptor subtypes.[15][16][17]
-
M2 and M3 Receptor Interaction: The M3 receptor is directly coupled to phosphoinositide hydrolysis, leading to the mobilization of intracellular Ca²⁺ and subsequent contraction.[15][16] The M2 receptor, while more numerous, primarily acts by inhibiting adenylyl cyclase, thereby opposing cAMP-mediated relaxation.[15][16] this compound exhibits anticholinergic properties by acting as a muscarinic receptor antagonist.[2][6] It concentration-dependently inhibits the membrane depolarization and contraction induced by muscarinic agonists like methacholine and carbachol.[5][8] Specifically, OB has been shown to inhibit M3 receptor-coupled calcium signals in human colonic crypts, directly targeting the pathway responsible for ACh-induced contraction.[6]
Antagonism of Tachykinin NK2 Receptors
Tachykinins, such as Substance P (SP) and Neurokinin A (NKA), are neuropeptides that cause potent smooth muscle contraction by acting on neurokinin (NK) receptors.[1] The NK2 receptor is predominantly located on smooth muscle cells.[1]
-
NK2 Receptor Blockade: this compound functions as a tachykinin NK2 receptor antagonist.[5] It inhibits contractions induced by NKA and other NK2 receptor agonists.[5][7] Radioligand binding studies have confirmed that OB competitively inhibits the binding of both agonists and antagonists to the human NK2 receptor.[5] This action contributes to its overall spasmolytic effect by blocking a significant pathway for excitatory neurotransmission in the gut.[1]
Data Presentation: Quantitative Analysis of this compound's Actions
The following tables summarize the quantitative data on the inhibitory effects of this compound on its primary targets in smooth muscle cells.
Table 1: Inhibition of Calcium Channels by this compound
| Target | Experimental Model | Parameter | Value | Reference |
|---|---|---|---|---|
| L-type Ca²⁺ Current | Human Jejunal Smooth Muscle Cells | % Inhibition (at 0.9 µM) | 25% | [9] |
| L-type Ca²⁺ Current | Human Jejunal Smooth Muscle Cells | % Inhibition (at 9 µM) | 90% | [9] |
| L-type Ca²⁺ Current | Rat Colonic Smooth Muscle Cells | EC₅₀ | 885 nM | [7][11] |
| KCl-induced Ca²⁺ Transients | Human Colonic Smooth Muscle Cells | EC₅₀ | 3.6 µM | [8] |
| KCl-induced Ca²⁺ Transients | Isolated Sigmoid Smooth Muscle Cells | IC₅₀ | 0.2 µM | [7][12] |
| BayK8644-induced Ca²⁺ Transients | Human Colonic Smooth Muscle Cells | EC₅₀ | 4.0 µM | [8] |
| T-type Ca²⁺ Channels (Caᵥ3.1, 3.2, 3.3) | HEK293 Cells | - | Reversible Blockade |[13][14] |
Table 2: Antagonism of Muscarinic and Tachykinin Receptors by this compound
| Target/Response | Experimental Model | Parameter | Value | Reference |
|---|---|---|---|---|
| Methacholine-induced Contraction | Guinea-pig Colon Circular Muscle | IC₅₀ | 3.7 µM | [5] |
| Methacholine-induced Depolarization | Guinea-pig Colon Circular Muscle | IC₅₀ | 4.1 µM | [5] |
| Carbachol-induced Ca²⁺ Transients | Human Colonic Smooth Muscle Cells | EC₅₀ | 8.4 µM | [8] |
| Carbachol-induced Contraction | Rat Colonic Strips | EC₅₀ | 13.0 µM | [8] |
| ACh-induced Ca²⁺ Signals (M3) | Human Colonic Crypts | IC₅₀ | 880 nM | [6] |
| NKA-induced Ca²⁺ Transients | Human Colonic Smooth Muscle Cells | EC₅₀ | 11.7 µM | [8] |
| NKA-induced Depolarization (NK2) | Guinea-pig Colon Circular Muscle | IC₅₀ | 38 µM | [5] |
| NKA-induced Contraction (NK2) | Guinea-pig Colon Circular Muscle | IC₅₀ | 45 µM | [5] |
| [¹²⁵I]NKA Binding (NK2 Receptor) | CHO Cells (human NK2) | Kᵢ | 7.2 µM | [5] |
| [³H]SR 48968 Binding (NK2 Receptor) | CHO Cells (human NK2) | Kᵢ | 2.2 µM |[5] |
Table 3: Inhibition of Smooth Muscle Contractility by this compound
| Response | Experimental Model | Parameter | Value | Reference |
|---|---|---|---|---|
| Spontaneous Rhythmic Contractions | Human Sigmoid Colon Strips | IC₅₀ | 49.9 nM | [7][12] |
| Stretch-induced Tone | Human Sigmoid Colon Strips | IC₅₀ | 10.7 nM | [7][12] |
| EFS-induced 'On' Contractions | Human Sigmoid Colon Strips | IC₅₀ | 38.0 nM | [12] |
| Spontaneous Activity | Rat Colonic Strips | logIC₅₀ | -5.31 | [11] |
| EFS-induced Atropine-sensitive Contraction | Rat Colonic Strips | EC₅₀ | 7.3 µM |[8] |
Experimental Protocols
The characterization of this compound's mechanism of action relies on several key experimental techniques.
Whole-Cell Patch-Clamp Technique
This electrophysiological technique is used to record ion currents across the entire cell membrane, providing direct evidence for ion channel blockade.[9][13][18][19]
-
Objective: To measure the effect of this compound on voltage-gated ion channels (e.g., L-type and T-type Ca²⁺ channels) in isolated smooth muscle cells or heterologous expression systems (e.g., HEK293 cells).[9][13][14]
-
Methodology:
-
Cell Preparation: Smooth muscle cells are enzymatically dissociated from tissue samples (e.g., human jejunum, rat colon).[9][11] Alternatively, cell lines (e.g., HEK293) are transfected to express specific ion channel subunits.[13][14]
-
Pipette and Solutions: A glass micropipette with a tip diameter of ~1 µm is filled with an intracellular solution (e.g., containing Cs⁺ to block K⁺ currents) and brought into contact with a cell.[9][18] The cell is bathed in an extracellular solution (e.g., Ringer's solution).[9][20]
-
Seal Formation: Gentle suction is applied to form a high-resistance "giga-seal" between the pipette tip and the cell membrane.[19]
-
Whole-Cell Configuration: A further pulse of suction ruptures the membrane patch, allowing electrical access to the cell's interior.[21]
-
Voltage Clamp: The membrane potential is clamped at a holding potential (e.g., -70 mV). Depolarizing voltage steps are applied to activate voltage-gated channels, and the resulting ionic currents are recorded.[11]
-
Drug Application: The extracellular solution is exchanged with one containing this compound at various concentrations to measure its effect on the recorded currents.[13][14]
-
Data Analysis: The peak current amplitude before and after drug application is measured and used to calculate percentage inhibition and construct concentration-response curves to determine EC₅₀/IC₅₀ values.[9][11]
-
Muscle Strip Contractility Assays (Organ Bath)
This classic pharmacological method measures the mechanical force generated by isolated strips of smooth muscle tissue.[1][22]
-
Objective: To assess the effect of this compound on spontaneous muscle contractions and those induced by electrical stimulation or spasmogenic agonists.[3][12]
-
Methodology:
-
Tissue Preparation: Strips of smooth muscle (e.g., circular muscle from human sigmoid colon or rat colon) are dissected and mounted in an organ bath.[7][8][12]
-
Organ Bath Setup: The bath contains a physiological salt solution (e.g., Krebs solution) maintained at 37°C and bubbled with carbogen (95% O₂, 5% CO₂). One end of the muscle strip is fixed, while the other is connected to an isometric force transducer.
-
Recording: The transducer records changes in muscle tension (contraction and relaxation) over time.
-
Stimulation: Contractions are induced by various means:
-
Spontaneous Activity: Recording the intrinsic rhythmic contractions of the tissue.[7][12]
-
Electrical Field Stimulation (EFS): Applying electrical pulses to stimulate intramural motor neurons.[1][8]
-
Agonist Application: Adding contractile agents like acetylcholine, carbachol, NKA, or high concentrations of KCl to the bath.[7][8]
-
-
Drug Evaluation: this compound is added to the bath in increasing concentrations, and its ability to inhibit the induced contractions is quantified to determine IC₅₀/EC₅₀ values.[1][8]
-
Calcium Imaging
This technique uses fluorescent indicators to visualize and quantify changes in intracellular Ca²⁺ concentration ([Ca²⁺]ᵢ).[23]
-
Objective: To measure the effect of this compound on [Ca²⁺]ᵢ transients evoked by various stimuli in isolated smooth muscle cells.[8][12]
-
Methodology:
-
Cell Preparation and Loading: Isolated smooth muscle cells are incubated with a Ca²⁺-sensitive fluorescent dye (e.g., Fura-2 AM). The dye enters the cell and is cleaved into its active, membrane-impermeant form.
-
Fluorescence Microscopy: Cells are placed on the stage of an inverted microscope equipped for fluorescence imaging.
-
Stimulation: Cells are perfused with solutions containing agonists such as KCl (to cause depolarization and open voltage-gated Ca²⁺ channels), carbachol, or NKA.[8]
-
Image Acquisition: The dye is excited at specific wavelengths, and the emitted fluorescence is captured by a camera. For ratiometric dyes like Fura-2, the ratio of fluorescence emitted at two different excitation wavelengths is calculated, which corresponds to the [Ca²⁺]ᵢ.
-
Drug Application: The experiment is repeated in the presence of varying concentrations of this compound to assess its inhibitory effect on the agonist-induced Ca²⁺ transients.[8]
-
Data Analysis: The amplitude of the Ca²⁺ transients is measured, and concentration-response curves are generated to calculate EC₅₀ values.[8]
-
Mandatory Visualizations
Signaling Pathways of this compound Action
Caption: this compound's multi-target action on a smooth muscle cell.
Experimental Workflow: Whole-Cell Patch-Clamp
Caption: Workflow for investigating ion channel modulation via patch-clamp.
Experimental Workflow: Muscle Strip Contractility Assay
References
- 1. Colonic smooth muscle cells and colonic motility patterns as a target for irritable bowel syndrome therapy: mechanisms of action of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What is the mechanism of this compound? [synapse.patsnap.com]
- 3. Colonic smooth muscle cells and colonic motility patterns as a target for irritable bowel syndrome therapy: mechanisms of action of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 2024.sci-hub.se [2024.sci-hub.se]
- 5. Antimuscarinic, calcium channel blocker and tachykinin NK2 receptor antagonist actions of this compound in the circular muscle of guinea-pig colon - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The colon-selective spasmolytic this compound inhibits muscarinic M3 receptor-coupled calcium signals in isolated human colonic crypts - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Mechanisms of action of this compound (OB) in human cultured smooth muscle cells and rat colonic strips - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound inhibits calcium entry through L-type calcium channels in human intestinal smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. m.youtube.com [m.youtube.com]
- 11. This compound inhibits muscle contractions via L-type calcium channels in the rat colon - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Effect of this compound on contractile patterns in the human sigmoid colon - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. T-type Ca(2+) channel modulation by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. T-type Ca2+ channel modulation by this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Contractile role of M2 and M3 muscarinic receptors in gastrointestinal smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Subtypes of the muscarinic receptor in smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Muscarinic acetylcholine receptor subtypes in smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. docs.axolbio.com [docs.axolbio.com]
- 19. Patch Clamp Protocol [labome.com]
- 20. Electrophysiological studies [protocols.io]
- 21. Whole Cell Patch Clamp Protocol [protocols.io]
- 22. Muscle on a Chip: In Vitro Contractility Assays for Smooth and Striated Muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Calcium Imaging Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
Preclinical Profile of Otilonium Bromide in Irritable Bowel Syndrome: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the preclinical research on Otilonium Bromide (OB), a quaternary ammonium derivative utilized in the management of Irritable Bowel Syndrome (IBS). This compound exhibits a multifaceted mechanism of action, primarily localized to the colon, which contributes to its efficacy in alleviating key IBS symptoms such as abdominal pain, bloating, and altered bowel habits.[1][2][3] Its poor systemic absorption minimizes the risk of atropine-like side effects, enhancing its tolerability.[1][2] Preclinical studies have been instrumental in elucidating its complex pharmacology, which involves modulation of smooth muscle contractility and visceral sensitivity.[1][2][4]
Core Mechanisms of Action
This compound's therapeutic effects stem from its ability to interact with multiple cellular targets within the gastrointestinal tract.[1][2][5] Experimental evidence has demonstrated its activity as a blocker of L-type and T-type calcium channels, an antagonist of muscarinic (specifically M3) and tachykinin NK2 receptors.[1][2][6][7][8][9][10][11][12] This combined action effectively reduces intestinal hypermotility and modulates visceral sensation.[1][2] Furthermore, in stress-induced models of IBS, this compound has been shown to interfere with the corticotropin-releasing factor-1 (CRF1) receptor activation, suggesting a role in mitigating the peripheral effects of psychosocial stress on colonic function.[5][13]
Quantitative Preclinical Data
The following tables summarize the key quantitative findings from various preclinical studies on this compound, providing a comparative overview of its potency and efficacy across different experimental models and targets.
Table 1: Inhibitory Concentrations (IC50/EC50) of this compound on Ion Channels and Receptors
| Target | Experimental Model | Method | IC50 / EC50 | Reference |
| L-type Ca²+ Channels | Human jejunal circular smooth muscle cells | Patch-clamp | ~0.9 µmol/L (25% inhibition) | [14][15] |
| L-type Ca²+ Channels | Human jejunal circular smooth muscle cells | Patch-clamp | ~9 µmol/L (90% inhibition) | [14][15] |
| L-type Ca²+ Channels (KCl-induced Ca²+ transients) | Isolated rat colonic smooth muscle cells | Calcium Imaging | IC50 = 0.2 µmol/L | [2][6] |
| L-type Ca²+ Channels (KCl-induced Ca²+ transients) | Human colonic smooth muscle cells | Calcium Imaging | EC50 = 3.6 µM | [9] |
| L-type Ca²+ Channels (BayK8644-induced Ca²+ transients) | Human colonic smooth muscle cells | Calcium Imaging | EC50 = 4.0 µM | [9] |
| T-type Ca²+ Channels (CaV3.1, CaV3.2, CaV3.3) | HEK293 cells | Patch-clamp | Reversible block (10⁻⁸ to 10⁻⁵ M) | [6][12] |
| Muscarinic Receptors (Methacholine-induced depolarization) | Guinea-pig proximal colon circular muscle | Sucrose gap | IC50 = 4.1 µM | [8] |
| Muscarinic Receptors (Methacholine-induced contraction) | Guinea-pig proximal colon circular muscle | Sucrose gap | IC50 = 3.7 µM | [8] |
| Muscarinic Receptors (Carbachol-induced Ca²+ transients) | Human colonic smooth muscle cells | Calcium Imaging | EC50 = 8.4 µM | [9] |
| Muscarinic M3 Receptors (ACh-induced Ca²+ signals) | Isolated human colonic crypts | Fluorescence Imaging | IC50 = 880 nM | [7][16] |
| Tachykinin NK2 Receptors ([βAla⁸]neurokinin A (4-10)-induced depolarization) | Guinea-pig proximal colon circular muscle | Sucrose gap | IC50 = 38 µM | [8] |
| Tachykinin NK2 Receptors ([βAla⁸]neurokinin A (4-10)-induced contraction) | Guinea-pig proximal colon circular muscle | Sucrose gap | IC50 = 45 µM | [8] |
| Tachykinin NK2 Receptors ([¹²⁵I]neurokinin A binding) | CHO cells with human NK2 receptors | Radioligand binding | Ki = 7.2 µM | [8] |
| Tachykinin NK2 Receptors ([³H]SR 48968 binding) | CHO cells with human NK2 receptors | Radioligand binding | Ki = 2.2 µM | [8] |
| Tachykinin NK1 Receptors ([Sar⁹]substance P-sulphone-induced contraction) | Guinea-pig proximal colon circular muscle | Sucrose gap | IC50 = 43 µM | [8] |
Table 2: Effects of this compound on Neurally-Mediated Contractions
| Experimental Condition | Animal Model | Preparation | Effect of this compound | EC50 | Reference |
| Electrical Field Stimulation (EFS) - induced cholinergic e.j.p. | Guinea-pig | Proximal colon circular muscle | Inhibition | IC50 = 22 µM (depolarization), 16 µM (contraction) | [8] |
| Electrical Field Stimulation (EFS) - induced atropine-sensitive excitatory junction potential | Rat | Colonic strips | Inhibition | EC50 = 8.9 µM | [9] |
| Electrical Field Stimulation (EFS) - induced atropine-sensitive contraction | Rat | Colonic strips | Inhibition | EC50 = 7.3 µM | [9] |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of preclinical findings. The following sections describe the key experimental protocols used in the evaluation of this compound.
Repeated Water Avoidance Stress (rWAS) Model in Rats
This model is used to mimic the psychosocial stress that can exacerbate IBS symptoms.[2][5][13][17]
-
Animals: Male Wistar rats are typically used.[18] The animals are housed in a controlled environment with a 12-hour light/dark cycle and free access to food and water.[5]
-
Stress Induction: The rWAS procedure involves placing each rat on a small platform (e.g., 8 cm x 8 cm) fixed to the center of a water-filled container (e.g., 50 cm x 30 cm x 30 cm) for a period of one hour daily for consecutive days (e.g., 10 days).[19][20] The water level is maintained approximately 1 cm below the platform.
-
Drug Administration: this compound (e.g., 20 mg/kg) or vehicle is administered orally, often dissolved in the drinking water, throughout the stress period.[5][21]
-
Outcome Measures: Following the stress protocol, various parameters are assessed:
-
Colonic Motility: In vitro contractility of isolated distal colon strips is measured in an organ bath in response to electrical field stimulation (EFS) or pharmacological agents like methacholine.[5]
-
Histology and Immunohistochemistry: Colonic tissue is processed for histological examination (e.g., mucin secretion) and immunohistochemical analysis of neuronal markers (e.g., choline acetyltransferase, nitric oxide synthase).[5][19][22][23]
-
Visceral Sensitivity: While not always a primary endpoint in rWAS studies for OB, visceral sensitivity can be assessed by measuring the visceromotor response to colorectal distension.
-
In Vitro Assessment of Smooth Muscle Contractility
This protocol is fundamental for characterizing the direct effects of this compound on intestinal smooth muscle.
-
Tissue Preparation: Segments of the colon (e.g., proximal or distal) are obtained from laboratory animals (e.g., guinea pigs, rats) or human surgical specimens.[6][8][9] The circular or longitudinal muscle layers are dissected and mounted in organ baths containing a physiological salt solution (e.g., Krebs solution) maintained at 37°C and bubbled with 95% O₂ and 5% CO₂.
-
Measurement of Contractions: Muscle tension is recorded isometrically using force-displacement transducers connected to a data acquisition system.
-
Experimental Procedure: After an equilibration period, the effects of this compound are evaluated on:
-
Spontaneous contractions.
-
Agonist-induced contractions: Tissues are challenged with contractile agents such as methacholine (muscarinic agonist), neurokinin A (NK2 agonist), or potassium chloride (to induce depolarization-mediated calcium influx).[6][8] Concentration-response curves are generated in the presence and absence of increasing concentrations of this compound to determine its inhibitory potency (IC50).
-
Electrically-induced contractions: Electrical field stimulation (EFS) is used to elicit neurally-mediated contractions. The nature of the neurotransmission (e.g., cholinergic) is confirmed using specific antagonists like atropine.[5][9]
-
Patch-Clamp Electrophysiology
This technique allows for the direct investigation of this compound's effects on specific ion channels.
-
Cell Preparation: Single smooth muscle cells are enzymatically isolated from intestinal tissue, or a cell line (e.g., HEK293) heterologously expressing the ion channel of interest (e.g., L-type or T-type calcium channels) is used.[6][12][14][15]
-
Recording Configuration: The whole-cell patch-clamp configuration is employed to record ionic currents across the cell membrane.
-
Experimental Protocol:
-
Cells are voltage-clamped at a holding potential, and specific voltage protocols are applied to elicit the currents of interest (e.g., a depolarizing step to activate calcium channels).
-
This compound is applied to the extracellular solution at various concentrations, and the effect on the current amplitude and kinetics is measured.
-
The specificity of the effect is confirmed by using known channel blockers and by testing for effects on other ion channels (e.g., Na⁺ or K⁺ channels).[14]
-
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key signaling pathways affected by this compound and a typical experimental workflow for its preclinical evaluation.
Caption: Multifaceted mechanism of action of this compound on intestinal smooth muscle cells.
Caption: this compound's interference with the stress-induced colonic response.
Caption: Experimental workflow for preclinical evaluation of this compound in an IBS model.
References
- 1. This compound: a selective spasmolytic for the gastrointestinal tract - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Irritable bowel syndrome: focus on this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Efficacy of this compound in irritable bowel syndrome: a pooled analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. The colon-selective spasmolytic this compound inhibits muscarinic M3 receptor-coupled calcium signals in isolated human colonic crypts - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Antimuscarinic, calcium channel blocker and tachykinin NK2 receptor antagonist actions of this compound in the circular muscle of guinea-pig colon - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Mechanisms of action of this compound (OB) in human cultured smooth muscle cells and rat colonic strips - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Colonic smooth muscle cells and colonic motility patterns as a target for irritable bowel syndrome therapy: mechanisms of action of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. This compound: A Drug with a Complex Mechanism of Action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. T-type Ca2+ channel modulation by this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 13. This compound Prevents Cholinergic Changes in the Distal Colon Induced by Chronic Water Avoidance Stress, a Rat Model of Irritable Bowel Syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. This compound inhibits calcium entry through L-type calcium channels in human intestinal smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. 2024.sci-hub.se [2024.sci-hub.se]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. Experimental Models of Irritable Bowel Syndrome and the Role of the Enteric Neurotransmission - PMC [pmc.ncbi.nlm.nih.gov]
- 19. This compound treatment prevents nitrergic functional and morphological changes caused by chronic stress in the distal colon of a rat IBS model - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. Chronic treatment with this compound induces changes in L-type Ca²⁺ channel, tachykinins, and nitric oxide synthase expression in rat colon muscle coat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
An In-depth Technical Guide to the In Vitro Effects of Otilonium Bromide on Intestinal Motility
Audience: Researchers, scientists, and drug development professionals.
Core Focus: This document provides a comprehensive overview of the in vitro pharmacological effects of Otilonium Bromide (OB) on intestinal smooth muscle motility. It details the compound's multifaceted mechanism of action, supported by quantitative data from various experimental models. The methodologies behind these key experiments are described to facilitate understanding and replication.
Executive Summary
This compound is a quaternary ammonium derivative with potent spasmolytic activity, primarily localized to the gastrointestinal tract due to its poor systemic absorption.[1][2] In vitro studies have been crucial in elucidating its complex mechanism of action, demonstrating that OB modulates intestinal motility by interacting with multiple cellular targets on smooth muscle cells.[2][3] The primary action involves the blockade of calcium influx through L-type and T-type voltage-operated calcium channels.[2][4] Additionally, OB exhibits antagonist properties at muscarinic M3 receptors and tachykinin NK2 receptors.[5][6] This composite pharmacological profile enables OB to effectively inhibit both spontaneous and agonist-induced intestinal contractions, providing a strong rationale for its clinical use in managing hypermotility disorders such as Irritable Bowel Syndrome (IBS).[4][7]
Quantitative Analysis of this compound's In Vitro Effects
The inhibitory potency of this compound has been quantified across various experimental setups, targeting different aspects of smooth muscle function. The following tables summarize the key half-maximal inhibitory (IC50) and effective (EC50) concentrations.
Table 1: Inhibitory Effects of this compound on Intestinal Contractions
| Experimental Model | Parameter Measured | Agonist/Stimulus | IC50 / EC50 Value | Reference(s) |
| Human Sigmoid Colon Strips | Rhythmic Phasic Contractions (RPCs) | Spontaneous | IC50: 49.9 nmol/L | [7] |
| Human Sigmoid Colon Strips | Stretch-Induced Tone | Mechanical Stretch | IC50: 10.7 nmol/L | [7] |
| Human Sigmoid Colon Strips | On- & Off-Contractions | Electrical Field Stimulation | IC50: 38.0 nmol/L | [7] |
| Rat Colonic Strips | Contraction | Carbachol | EC50: 13.0 µmol/L | [8] |
| Rat Colonic Strips | Atropine-Sensitive Contraction | Electrical Field Stimulation | EC50: 7.3 µmol/L | [8] |
| Guinea-Pig Colon Circular Muscle | Contraction | Methacholine | IC50: 3.7 µmol/L | [6] |
| Guinea-Pig Colon Circular Muscle | Action Potentials & Contraction | KCl (30 mM) | IC50: 31 µmol/L | [6] |
| Guinea-Pig Colon Circular Muscle | Contraction | NK1 Agonist* | IC50: 43 µmol/L | [6] |
| Guinea-Pig Colon Circular Muscle | Contraction | NK2 Agonist** | IC50: 45 µmol/L | [6] |
| Rat Colon | Spontaneous Activity | Spontaneous | logIC50: -5.31 (~4.9 µmol/L) | [9][10] |
*Agonist: [Sar9]substance P-sulphone **Agonist: [betaAla8]neurokinin A (4-10)
Table 2: Inhibitory Effects of this compound on Ion Channels and Cellular Signaling
| Experimental Model | Parameter Measured | Agonist/Stimulus | IC50 / EC50 Value | Reference(s) |
| Human Colonic Smooth Muscle Cells | L-type Ca2+ Transients | KCl | IC50: 0.2 µmol/L | [7][11] |
| Human Cultured Smooth Muscle Cells | Nifedipine-Sensitive Ca2+ Transients | KCl | EC50: 3.6 µmol/L | [8] |
| Human Cultured Smooth Muscle Cells | Nifedipine-Sensitive Ca2+ Transients | BayK8644 | EC50: 4.0 µmol/L | [8] |
| Rat Colonic Smooth Muscle Cells | Inward L-type Ca2+ Current | Depolarization (-70 to 0 mV) | EC50: 885 nmol/L | [9][10] |
| Human Cultured Smooth Muscle Cells | Ca2+ Transients | Carbachol | EC50: 8.4 µmol/L | [8] |
| Human Cultured Smooth Muscle Cells | Ca2+ Transients | Neurokinin A (NKA) | EC50: 11.7 µmol/L | [8] |
| Human Colonic Crypts | M3 Receptor-Coupled Ca2+ Signals | Acetylcholine | IC50: 880 nmol/L | [12][13] |
| Rat Colonic Strips | Atropine-Sensitive EJP | Electrical Field Stimulation | EC50: 8.9 µmol/L | [8] |
| Guinea-Pig Colon Circular Muscle | Membrane Depolarization | Methacholine | IC50: 4.1 µmol/L | [6] |
| Guinea-Pig Colon Circular Muscle | Membrane Depolarization | NK2 Agonist** | IC50: 38 µmol/L | [6] |
| HEK293 Cells | T-type Ca2+ Channels (CaV3.3) | Depolarization | IC50: 0.29 µmol/L | [14] |
| HEK293 Cells | T-type Ca2+ Channels (CaV3.1) | Depolarization | IC50: 1.0 µmol/L | [14] |
| HEK293 Cells | T-type Ca2+ Channels (CaV3.2) | Depolarization | IC50: 1.2 µmol/L | [14] |
**Agonist: [betaAla8]neurokinin A (4-10)
Core Signaling Pathways and Mechanisms of Action
This compound's spasmolytic effect is the result of its interaction with several key signaling pathways that govern smooth muscle excitability and contraction.
Primary Mechanism: Blockade of Calcium Channels
The predominant action of OB is the inhibition of Ca2+ entry into intestinal smooth muscle cells.[2] This is critical because intracellular Ca2+ is the primary trigger for contraction. OB blocks both L-type and T-type voltage-gated calcium channels.[4][14] The blockade of L-type channels is considered the main contributor to its spasmolytic effect, directly preventing the sustained Ca2+ influx required for muscle contraction.[9][15]
Secondary Mechanisms: Receptor Antagonism
In addition to direct channel blockade, OB also acts as an antagonist at key G-protein coupled receptors on the smooth muscle surface.
-
Muscarinic M3 Receptor Antagonism: OB inhibits M3 receptors, preventing acetylcholine-induced Ca2+ release from intracellular stores (sarcoplasmic reticulum) and subsequent contraction.[1][12][13] This contributes to its anticholinergic properties without significant systemic side effects.[1][16]
-
Tachykinin NK2 Receptor Antagonism: OB blocks NK2 receptors, antagonizing the contractile effects of tachykinins like Neurokinin A (NKA).[6][17] This action may also modulate visceral sensitivity, contributing to pain relief.[5]
Detailed Experimental Protocols
The quantitative data presented were generated using established in vitro techniques. The following sections detail the core methodologies.
Organ Bath Contractility Studies
This technique assesses the mechanical response of intestinal tissue strips to pharmacological agents.
Protocol:
-
Tissue Preparation: Circular muscle strips (e.g., 3 mm wide by 10 mm long) are dissected from a specific intestinal region (e.g., human sigmoid colon, rat colon).[7][18]
-
Mounting: Strips are mounted vertically in organ baths containing an oxygenated physiological salt solution (e.g., Krebs solution) maintained at 37°C.[18][19]
-
Transducer Connection: One end of the strip is fixed, while the other is connected to an isometric force transducer to record muscle tension.
-
Equilibration: Tissues are allowed to equilibrate under a resting tension for a period (e.g., 60 minutes) during which they exhibit spontaneous rhythmic contractions.[18]
-
Stimulation & Recording: Contractions are induced via electrical field stimulation (EFS) to activate enteric neurons or by direct application of agonists (e.g., KCl, acetylcholine, NKA).
-
Drug Application: After establishing a stable baseline response, increasing concentrations of this compound are added cumulatively to the bath.
-
Data Analysis: The amplitude and frequency of contractions are measured, and concentration-response curves are generated to calculate IC50/EC50 values.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. This compound: A Drug with a Complex Mechanism of Action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Colonic smooth muscle cells and colonic motility patterns as a target for irritable bowel syndrome therapy: mechanisms of action of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 5. portalrecerca.uab.cat [portalrecerca.uab.cat]
- 6. Antimuscarinic, calcium channel blocker and tachykinin NK2 receptor antagonist actions of this compound in the circular muscle of guinea-pig colon - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effect of this compound on contractile patterns in the human sigmoid colon - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Mechanisms of action of this compound (OB) in human cultured smooth muscle cells and rat colonic strips - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. This compound inhibits muscle contractions via L-type calcium channels in the rat colon - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. The colon-selective spasmolytic this compound inhibits muscarinic M(3) receptor-coupled calcium signals in isolated human colonic crypts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. The colon-selective spasmolytic this compound inhibits muscarinic M3 receptor-coupled calcium signals in isolated human colonic crypts - PMC [pmc.ncbi.nlm.nih.gov]
- 14. T-type Ca2+ channel modulation by this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 15. This compound inhibits calcium entry through L-type calcium channels in human intestinal smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. This compound: a selective spasmolytic for the gastrointestinal tract - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Colonic smooth muscle cells and colonic motility patterns as a target for irritable bowel syndrome therapy: mechanisms of action of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. This compound treatment prevents nitrergic functional and morphological changes caused by chronic stress in the distal colon of a rat IBS model - PMC [pmc.ncbi.nlm.nih.gov]
Otilonium Bromide: A Deep Dive into the Modulation of Visceral Sensation
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the molecular mechanisms underlying the action of Otilonium Bromide (OB) in the modulation of visceral sensation. Citing extensive preclinical and clinical data, this document elucidates the multifaceted pharmacological profile of OB, making it a cornerstone therapy for visceral hypersensitivity, a key symptom in Irritable Bowel Syndrome (IBS).
Core Mechanisms of Action
This compound exerts its therapeutic effects through a combination of actions on multiple cellular targets primarily located within the gastrointestinal tract. Its quaternary ammonium structure leads to low systemic absorption, concentrating its activity in the gut where it modulates smooth muscle contractility and visceral perception.[1][2][3] The principal mechanisms involve the blockade of voltage-gated calcium channels, antagonism of muscarinic and tachykinin receptors.[1][2][4]
Voltage-Gated Calcium Channel Blockade
A primary mechanism of this compound is the inhibition of calcium influx into intestinal smooth muscle cells, which is essential for muscle contraction.[2][5]
-
L-type Calcium Channels: OB effectively blocks L-type calcium channels, which play a crucial role in the sustained contraction of gastrointestinal smooth muscle.[2][6][7] This action directly contributes to its spasmolytic effect, reducing the hypermotility often associated with visceral pain in IBS.[1][8] Studies have shown that OB inhibits L-type Ca2+ current in human jejunal circular smooth muscle cells.[9]
-
T-type Calcium Channels: In addition to L-type channels, OB also demonstrates inhibitory effects on T-type calcium channels.[3] These channels are involved in regulating smooth muscle contractility and their blockade by OB may contribute to its overall efficacy in controlling intestinal spasms.
Muscarinic Receptor Antagonism
This compound exhibits anticholinergic properties by acting as an antagonist at muscarinic receptors, particularly the M3 subtype, which is prevalent in the smooth muscles of the gut.[2][10] By blocking the action of acetylcholine, a key neurotransmitter in stimulating gut motility, OB further reduces smooth muscle contractions and spasms.[2] Research has demonstrated that OB inhibits acetylcholine-induced calcium signals in isolated human colonic crypts.[11]
Tachykinin Receptor Antagonism
Tachykinins, such as Substance P and Neurokinin A, are neuropeptides that play a significant role in mediating visceral nociception.[4][12] this compound acts as an antagonist at tachykinin NK1 and NK2 receptors located on both intestinal smooth muscle cells and afferent nerve endings.[3][4][12] This dual action not only reduces muscle contractility but also directly modulates the signaling of pain from the gut to the central nervous system, thereby addressing visceral hypersensitivity.[4][7]
Quantitative Data on this compound's Activity
The following tables summarize key quantitative data from various studies, illustrating the potency of this compound at its different molecular targets.
| Target | Preparation | Method | Parameter | Value | Reference |
| L-type Ca2+ Channels | Human Jejunal Circular Smooth Muscle Cells | Patch Clamp | % Inhibition of ICa,L | 25% at 0.9 µmol/L; 90% at 9 µmol/L | [9] |
| Isolated Human Sigmoid Smooth Muscle Cells | Calcium Imaging | IC50 for KCl-induced Ca2+ transients | 0.2 µmol/L | [13] | |
| T-type Ca2+ Channels | HEK293 cells expressing Cav3.1, Cav3.2, Cav3.3 | Patch Clamp | Reversible block | 10⁻⁸ to 10⁻⁵ M | [14] |
| Muscarinic M3 Receptors | Isolated Human Colonic Crypts | Fluorescence Imaging | IC50 for ACh-induced Ca2+ signals | 880 nM | [11] |
| Tachykinin NK2 Receptors | CHO cells expressing human NK2 receptors | Radioligand Binding | Ki | ~7 µM | [12] |
| Spontaneous Contractions | Human Sigmoid Colon Strips | Organ Bath | IC50 for rhythmic phasic contractions | 49.9 nmol/L | [13] |
| Human Sigmoid Colon Strips | Organ Bath | IC50 for stretch-induced tone | 10.7 nmol/L | [13] | |
| Neurally-Evoked Contractions | Human Sigmoid Colon Strips | Organ Bath | IC50 for on-contractions | 38.0 nmol/L | [13] |
Experimental Protocols
This section details the methodologies used in key experiments to elucidate the mechanisms of this compound.
Assessment of Visceral Sensitivity in Animal Models
Rodent models of visceral hypersensitivity are crucial for the preclinical evaluation of drugs like this compound.
-
Model Induction:
-
Wrap Restraint Stress (WRS): Rats are gently wrapped in a bandage to induce psychological stress, a known factor in exacerbating IBS symptoms.[3][15]
-
Water Avoidance Stress (WAS): Rats are placed on a small platform in a container of water, inducing anxiety and visceral hypersensitivity.[16][17]
-
Dextran Sulfate Sodium (DSS)-induced colitis: A model that induces intestinal inflammation, leading to persistent visceral hypersensitivity.[18]
-
-
Measurement of Visceral Nociception:
-
Colorectal Distension (CRD): A balloon is inserted into the colon and inflated to various pressures. The visceromotor response (abdominal muscle contractions) is quantified as a measure of pain.[19][20]
-
Abdominal Withdrawal Reflex (AWR): A semi-quantitative assessment of the behavioral response to graded colorectal distension.[19]
-
In Vitro Assessment of Muscle Contractility
-
Organ Bath Technique:
-
Circular strips of human sigmoid colon are mounted in organ baths containing Krebs solution, maintained at 37°C and bubbled with 95% O2/5% CO2.
-
One end of the strip is fixed, and the other is connected to an isometric force transducer to record contractile activity.
-
Spontaneous contractions or contractions induced by electrical field stimulation or pharmacological agents (e.g., acetylcholine, substance P) are recorded.[13]
-
This compound is added to the bath in increasing concentrations to determine its inhibitory effect on contractility.[13]
-
Electrophysiological and Cellular Imaging Techniques
-
Patch-Clamp Electrophysiology:
-
Single smooth muscle cells are isolated from intestinal tissue.
-
Whole-cell patch-clamp recordings are performed to measure ion channel currents (e.g., L-type and T-type Ca2+ currents).[9][21]
-
The effect of this compound on these currents is assessed by applying the drug to the extracellular solution.[9]
-
-
Calcium Imaging:
-
Isolated smooth muscle cells or colonic crypts are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM).
-
Changes in intracellular calcium concentration in response to stimuli (e.g., high potassium solution, acetylcholine) are measured using fluorescence microscopy.[11][13]
-
The inhibitory effect of this compound on these calcium signals is quantified.[11][13]
-
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways affected by this compound and a typical experimental workflow for its evaluation.
Caption: this compound's multifaceted mechanism of action.
References
- 1. This compound: a selective spasmolytic for the gastrointestinal tract - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. What is the mechanism of this compound? [synapse.patsnap.com]
- 3. Repeated this compound administration prevents neurotransmitter changes in colon of rats underwent to wrap restraint stress - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Long-term efficacy and safety of this compound in the management of irritable bowel syndrome: a literature review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound: A Drug with a Complex Mechanism of Action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Colonic smooth muscle cells and colonic motility patterns as a target for irritable bowel syndrome therapy: mechanisms of action of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Efficacy of this compound in irritable bowel syndrome: a pooled analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound inhibits calcium entry through L-type calcium channels in human intestinal smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. research-portal.uea.ac.uk [research-portal.uea.ac.uk]
- 12. Tachykinin NK2 receptor antagonists for the treatment of irritable bowel syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Effect of this compound on contractile patterns in the human sigmoid colon - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. T-type Ca2+ channel modulation by this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Experimental Models of Irritable Bowel Syndrome and the Role of the Enteric Neurotransmission [mdpi.com]
- 16. researchgate.net [researchgate.net]
- 17. This compound Prevents Cholinergic Changes in the Distal Colon Induced by Chronic Water Avoidance Stress, a Rat Model of Irritable Bowel Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Long‐lasting visceral hypersensitivity in a model of DSS‐induced colitis in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. files.core.ac.uk [files.core.ac.uk]
- 21. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for Otilonium Bromide in Rat Models of Irritable Bowel Syndrome (IBS)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Otilonium Bromide (OB) is a quaternary ammonium derivative with potent spasmolytic activity, primarily targeting the smooth muscle of the gastrointestinal tract. Due to its poor systemic absorption, it exhibits a high degree of local activity in the colon, making it an effective therapeutic agent for Irritable Bowel Syndrome (IBS).[1] Its mechanism of action is multifaceted, involving the blockade of L-type calcium channels, antagonism of muscarinic (M3) and tachykinin (NK2) receptors, and modulation of stress-induced neuronal pathways.[2][3] This document provides detailed protocols for the administration of this compound in a clinically relevant rat model of IBS, outlines key experimental procedures for efficacy evaluation, and presents quantitative data from relevant studies.
Animal Model of IBS: Repeated Water Avoidance Stress (rWAS)
The repeated water avoidance stress (rWAS) model is a well-established method for inducing IBS-like symptoms in rats, particularly visceral hypersensitivity and altered colonic motility, by simulating chronic psychosocial stress.[4][5]
Experimental Protocol: rWAS Induction
-
Apparatus: A Plexiglas tank (e.g., 45 cm length x 25 cm width x 25 cm height) is filled with fresh water at 25°C.[6] In the center of the tank, a small platform (e.g., 10 cm length x 8 cm width x 8 cm height) is fixed to the floor, with its top surface approximately 1 cm above the water level.[6]
-
Procedure:
-
Acclimate male Wistar rats to the housing facility for at least one week before the experiment.
-
Place each rat individually on the platform in the water-filled tank for 1 hour per day.[1][6]
-
This procedure is repeated for 10 consecutive days.[1][4][6]
-
Sham-treated or control animals are placed on an identical platform in a dry tank for the same duration.[1]
-
Monitor and record fecal pellet output during each 1-hour session as an index of stress-induced colonic motility.[4]
-
This compound Administration Protocol
This compound is typically administered orally. The following protocol is based on effective doses reported in the literature.[7][8]
Protocol: Oral Gavage Administration
-
Preparation of Dosing Solution:
-
Dissolve this compound powder in sterile water to the desired concentration. For a 20 mg/kg dose, a final concentration of 4 mg/ml is often used.[7]
-
Ensure the solution is homogenous before administration.
-
-
Administration Procedure:
-
Weigh the rat to determine the precise volume of the dosing solution to be administered. A standard administration volume is 5 ml/kg.[7]
-
Use a 16-18 gauge, 2-3 inch curved gavage needle with a rounded tip suitable for rats.[9]
-
Gently restrain the rat and pass the gavage needle into the esophagus and down to the stomach.
-
Administer the solution slowly to prevent regurgitation and aspiration.[9]
-
For chronic studies, OB is often administered daily for the duration of the stress protocol (e.g., 10 days), with the final dose given a few hours before the terminal experiment.[7]
-
Key Efficacy Evaluation Protocols
Assessment of Visceral Sensitivity: Colorectal Distension (CRD)
Visceral hypersensitivity is a hallmark of IBS. The colorectal distension (CRD) model is used to quantify the visceromotor response (VMR) to a painful stimulus in the colon.[10]
-
Surgical Implantation of EMG Electrodes:
-
Anesthetize the rat and implant bipolar electrodes into the external oblique abdominal muscles.
-
Exteriorize the electrode leads at the back of the neck and allow the animal to recover for at least 4-5 days.
-
-
CRD Procedure:
-
On the day of the experiment, lightly anesthetize the rat for the insertion of the balloon catheter.
-
Insert a flexible balloon catheter (e.g., 4-6 cm in length) intra-anally into the descending colon, with the end of the balloon positioned approximately 1 cm from the anus.[5] Secure the catheter to the tail with tape.
-
Place the conscious rat in a small restraint cage and allow it to acclimate for at least 30 minutes.
-
Connect the catheter to a barostat or pressure-controlled inflation device.
-
Perform graded, phasic distensions by rapidly inflating the balloon to various pressures (e.g., 15, 30, 45, 60 mmHg), with each distension lasting for a set duration (e.g., 20 seconds) and followed by a rest period.
-
-
Data Acquisition and Analysis:
-
Record the electromyographic (EMG) activity of the abdominal muscles during the pre-distension, distension, and post-distension periods.
-
The visceromotor response (VMR) is quantified by integrating the EMG signal (Area Under the Curve, AUC) during the distension period and subtracting the baseline (pre-distension) activity.
-
The number of abdominal contractions can also be visually counted as a behavioral measure of pain.[7]
-
Assessment of Colonic Motility: In Vitro Organ Bath
This ex vivo technique allows for the direct assessment of the contractility of colonic smooth muscle strips in response to pharmacological agents.
-
Tissue Preparation:
-
Organ Bath Setup:
-
Suspend the muscle strips in an organ bath containing Krebs solution, maintained at 37°C and continuously bubbled with 95% O2 / 5% CO2.
-
Connect one end of the strip to a fixed hook and the other to an isometric force transducer.
-
Apply an initial tension (e.g., 1 gram) and allow the tissue to equilibrate for at least 60 minutes, with regular changes of the Krebs solution.[11]
-
-
Experimental Procedure:
-
Record spontaneous contractile activity.
-
To assess nerve-mediated responses, perform electrical field stimulation (EFS) at varying frequencies.
-
To assess direct muscle responses, add contractile agents like acetylcholine or carbachol in a cumulative concentration-response manner.[3]
-
To test the effect of this compound, pre-incubate the tissue with OB before adding the contractile agonist.
-
-
Data Analysis:
-
Measure the amplitude and frequency of spontaneous contractions.
-
Quantify the peak tension developed in response to EFS or pharmacological agents.
-
Construct concentration-response curves to determine the potency (EC50) of contractile agents and the inhibitory potency (IC50) of this compound.[3]
-
Immunohistochemical Analysis of the Myenteric Plexus
This protocol allows for the visualization and quantification of specific neuronal populations within the enteric nervous system.
-
Tissue Preparation:
-
Dissect the colon and flush the lumen with phosphate-buffered saline (PBS).
-
Isolate the longitudinal muscle layer with the attached myenteric plexus (LMMP) by careful peeling.[5]
-
Fix the LMMP preparation in 4% paraformaldehyde.
-
-
Immunostaining:
-
Permeabilize the tissue with a detergent such as Triton X-100 (e.g., 1% in PBS).[12]
-
Block non-specific binding using a blocking solution (e.g., 10% normal donkey serum).[12]
-
Incubate the tissue with primary antibodies targeting specific neuronal markers (e.g., ChAT for cholinergic neurons, nNOS for nitrergic neurons, PGP9.5 as a pan-neuronal marker) overnight at room temperature.[12][13]
-
Wash the tissue extensively with PBS.
-
Incubate with fluorophore-conjugated secondary antibodies.
-
Mount the stained tissue on slides with an anti-fading mounting medium.
-
-
Imaging and Analysis:
-
Visualize the stained neurons using a fluorescence or confocal microscope.
-
Quantify the number of immunoreactive neurons per ganglion or per unit area to assess changes in neuronal populations between experimental groups.
-
Quantitative Data Summary
The following tables summarize quantitative data on the effects of this compound (OB) in rat models of IBS.
| Table 1: Effect of this compound on Visceral Sensitivity (Colorectal Distension) | |||
| Experimental Group | Distension Volume (ml) | Number of Abdominal Contractions (Mean ± SEM) | Reference |
| Control | 0.8 | 13.25 ± 1.79 | [7] |
| Control | 1.2 | 21.75 ± 2.30 | [7] |
| WRS (Wrap Restraint Stress) | 0.8 | 18.13 ± 1.92 | [7] |
| WRS (Wrap Restraint Stress) | 1.2 | 29.00 ± 2.00 | [7] |
| WRS + OB (20 mg/kg, p.o.) | 0.8 | 17.38 ± 1.61 | [7] |
| WRS + OB (20 mg/kg, p.o.) | 1.2 | 25.25 ± 3.52 | [7] |
| *P < 0.05 compared to Control |
| Table 2: Effect of this compound on Stress-Induced Defecation | |||
| Experimental Group | Parameter | Value (Mean ± SEM) | Reference |
| Control | Fecal Pellet Number | 5.88 ± 1.27 | [7] |
| Control | Fecal Pellet Weight (mg) | 986 ± 219 | [7] |
| WRS (Wrap Restraint Stress) | Fecal Pellet Number | 10.63 ± 1.97 | [7] |
| WRS (Wrap Restraint Stress) | Fecal Pellet Weight (mg) | 2869 ± 416 | [7] |
| *P < 0.05 compared to Control. Note: Acute OB administration did not significantly affect these parameters in this study. |
| Table 3: Effect of this compound on Cholinergic Myenteric Neurons in rWAS Model | |||
| Experimental Group | Parameter | Value (Mean ± SEM) | Reference |
| Sham | % ChAT-IR Neurons | ~35% | [6][13] |
| rWAS | % ChAT-IR Neurons | ~55% | [6][13] |
| rWAS + OB | % ChAT-IR Neurons | ~38% | [6][13] |
| OB only | % ChAT-IR Neurons | ~36% | [6][13] |
| P < 0.005 rWAS vs all other groups. ChAT-IR: Choline Acetyltransferase Immunoreactive. |
| Table 4: In Vitro Inhibitory Effects of this compound on Rat Colonic Strips | |||
| Stimulus | Response Measured | IC50 / EC50 of OB (μM) | Reference |
| KCl | Ca2+ Transients | 3.6 | [3] |
| Carbachol | Contraction | 13.0 | [3] |
| Electrical Field Stimulation | Contraction (atropine-sensitive) | 7.3 | [3] |
| Neurokinin A | Ca2+ Transients | 11.7 | [3] |
Signaling Pathways and Experimental Workflows
Signaling Pathway of Stress-Induced Colonic Dysfunction and this compound's Mechanism of Action
Psychosocial stress triggers the release of Corticotropin-Releasing Factor (CRF) from the hypothalamus.[14] In the gut, CRF binds to CRF1 receptors on myenteric neurons.[7] This activation leads to a cascade of events, including increased excitability of cholinergic neurons, enhanced smooth muscle contractility, and visceral hypersensitivity.[14] this compound is hypothesized to counteract these effects by directly blocking L-type calcium channels and muscarinic receptors on smooth muscle cells, and potentially by interfering with the CRF1 receptor signaling cascade in the enteric nervous system.[3][12]
Caption: this compound's mechanism in stress-induced IBS models.
Experimental Workflow for Preclinical Evaluation
The following diagram illustrates a typical workflow for evaluating the efficacy of this compound in a rat model of IBS.
Caption: Preclinical workflow for this compound evaluation in IBS models.
References
- 1. An immunohistochemical study of the myenteric plexus of the colon in the rat and mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Mechanisms of action of this compound (OB) in human cultured smooth muscle cells and rat colonic strips - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. An immunohistochemical study of the myenteric plexus of the colon in the rat and mouse - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. discovery.researcher.life [discovery.researcher.life]
- 7. Brain and Gut CRF Signaling: Biological Actions and Role in the Gastrointestinal Tract - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound in irritable bowel syndrome: A dose-ranging randomized double-blind placebo-controlled trial - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Contractility of isolated colonic smooth muscle strips from rats treated with cancer chemotherapy: differential effects of cisplatin and vincristine [frontiersin.org]
- 10. protocols.io [protocols.io]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. Corticotropin-releasing factor signaling and visceral response to stress - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Application Note: A Validated HPLC-MS/MS Method for the Quantification of Otilonium Bromide in Human Plasma
Audience: Researchers, scientists, and drug development professionals.
Introduction
Otilonium Bromide (OB) is a quaternary ammonium compound utilized as an antispasmodic agent for the treatment of Irritable Bowel Syndrome (IBS). Its therapeutic action is localized to the gastrointestinal tract, and it exhibits poor systemic absorption. A significant challenge in the bioanalysis of this compound is its instability in plasma, where it is known to degrade rapidly due to hydrolysis by plasma esterases.[1][2] This application note details a robust and sensitive HPLC-MS/MS method for the accurate quantification of this compound in human plasma, incorporating a critical stabilization step to ensure sample integrity. The method employs liquid-liquid extraction (LLE) for sample cleanup and tandem mass spectrometry for detection, making it suitable for pharmacokinetic studies.
Method Summary
This method involves the stabilization of plasma samples with potassium fluoride, an esterase inhibitor, immediately after collection.[2] Following stabilization, a liquid-liquid extraction procedure is used to isolate this compound and the internal standard (IS) from the plasma matrix. The extracted samples are then analyzed using a reverse-phase HPLC system coupled to a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.
Detailed Experimental Protocol
Materials and Reagents
-
Analytes: this compound reference standard, appropriate Internal Standard (e.g., a stable isotope-labeled OB or another quaternary ammonium compound).
-
Chemicals: Potassium Fluoride (KF), Formic Acid (LC-MS grade), Ammonium Acetate (LC-MS grade).
-
Solvents: Acetonitrile (LC-MS grade), Methanol (LC-MS grade), Ethyl Acetate (HPLC grade), Isopropanol (HPLC grade), Deionized Water (18.2 MΩ·cm).
-
Matrices: Drug-free human plasma (K2-EDTA).
Instrumentation
-
HPLC System: A UHPLC or HPLC system capable of delivering accurate gradients.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Analytical Column: A C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).[3]
Preparation of Solutions
-
Stock Solutions (1 mg/mL): Prepare individual stock solutions of this compound and the Internal Standard in methanol.
-
Working Solutions: Prepare serial dilutions of the this compound stock solution in 50:50 acetonitrile:water to create working solutions for calibration curve (CC) and quality control (QC) samples. Prepare a working solution for the Internal Standard at an appropriate concentration.
-
Potassium Fluoride Solution (1M): Dissolve an appropriate amount of KF in deionized water.
Sample Preparation Protocol
-
Collection & Stabilization: Collect blood in tubes containing K2-EDTA anticoagulant. Centrifuge to separate plasma. Immediately transfer the plasma to a new tube and add 1M Potassium Fluoride solution (e.g., 20 µL per 1 mL of plasma) to inhibit esterase activity.[1][2] Vortex briefly.
-
Spiking: Aliquot 200 µL of stabilized plasma into a microcentrifuge tube. For CC and QC samples, add the corresponding working solution. For study samples, add a blank solution.
-
Internal Standard Addition: Add 25 µL of the IS working solution to all tubes (except double blanks) and vortex.
-
Liquid-Liquid Extraction: Add 1 mL of extraction solvent (Ethyl Acetate:Isopropanol, 10:1 v/v).[4]
-
Mixing: Vortex vigorously for 2 minutes to ensure thorough mixing.
-
Centrifugation: Centrifuge at 14,000 x g for 10 minutes to separate the organic and aqueous layers.
-
Supernatant Transfer: Carefully transfer the upper organic layer to a clean tube.
-
Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried residue in 100 µL of the mobile phase starting condition (e.g., 70:30 Water with 0.1% Formic Acid : Acetonitrile) and vortex to dissolve.
-
Analysis: Transfer the reconstituted sample to an autosampler vial for injection into the HPLC-MS/MS system.
HPLC-MS/MS Conditions
The following tables summarize the instrumental conditions for the analysis.
Table 1: HPLC Parameters
| Parameter | Condition |
| Column | C18 Reverse Phase (e.g., 4.6 x 150 mm, 5 µm)[3] |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Flow Rate | 0.8 mL/min[3] |
| Injection Volume | 10 µL |
| Column Temperature | 40°C |
| Gradient Program | 0-1 min: 30% B, 1-5 min: 30-90% B, 5-6 min: 90% B, 6-6.1 min: 90-30% B, 6.1-8 min: 30% B |
Table 2: Mass Spectrometer Parameters
| Parameter | Condition |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Ion Source Temp. | 500°C |
| Capillary Voltage | 3.5 kV |
| Gas Flow | Instrument Dependent |
| Detection Mode | Multiple Reaction Monitoring (MRM) |
Table 3: MRM Transitions
| Compound | Precursor Ion (m/z) | Product Ion (m/z)* | Dwell Time (ms) |
| This compound | 483.3 | 114.1 | 100 |
| Internal Standard | Analyte Specific | Analyte Specific | 100 |
*Note: The precursor ion for Otilonium corresponds to its cationic form [M]+. Product ions and collision energies must be optimized by infusing a standard solution of the analyte and internal standard into the mass spectrometer.
Method Validation and Data Presentation
The method was validated according to established bioanalytical guidelines. A summary of the performance characteristics is presented below.
Table 4: Method Validation Quantitative Summary
| Parameter | Result |
| Linear Range | 0.1 - 20.0 ng/mL[2] |
| Lower Limit of Quantification (LLOQ) | 0.2 ng/mL[4] |
| Correlation Coefficient (r²) | > 0.99 |
| Intra-day Precision (%CV) | < 15%[2] |
| Inter-day Precision (%CV) | < 15%[2] |
| Intra-day Accuracy (% Bias) | Within ±15%[2] |
| Inter-day Accuracy (% Bias) | Within ±15%[2] |
| Mean Extraction Recovery | > 93%[2] |
| Matrix Effect | Negligible[2] |
Experimental Workflow Visualization
The following diagram illustrates the complete workflow from plasma sample collection to final data analysis.
Caption: Workflow for this compound quantification in plasma.
This application note provides a comprehensive and validated HPLC-MS/MS method for the quantification of this compound in human plasma. The critical step of sample stabilization with potassium fluoride successfully prevents enzymatic degradation, ensuring accurate and reliable results.[1][2][4] The method demonstrates excellent sensitivity, precision, and accuracy, making it a valuable tool for supporting clinical and preclinical pharmacokinetic evaluations of this compound.
References
Illuminating the Path of a Targeted Gut Antispasmodic: In Vivo Imaging of Otilonium Bromide
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction: Otilonium Bromide (OB) is a quaternary ammonium derivative with potent spasmolytic activity, primarily utilized in the management of Irritable Bowel Syndrome (IBS). Its therapeutic efficacy is attributed to its localized action on the smooth muscle of the distal gastrointestinal (GI) tract. Understanding the in vivo distribution and tissue-specific accumulation of OB is paramount for elucidating its pharmacokinetic and pharmacodynamic profile. This document provides a detailed overview of in vivo imaging techniques, with a focus on radiolabeling and autoradiography, to track the distribution of this compound. It includes comprehensive experimental protocols, quantitative data summaries, and visual representations of signaling pathways and experimental workflows.
In Vivo Imaging Techniques for this compound
The primary method for tracking the in vivo distribution of this compound has been through the use of radiolabeled compounds.[1][2][3] This approach offers high sensitivity and allows for quantitative assessment of drug concentration in various tissues.
1.1. Radiolabeling with Carbon-14 (¹⁴C):
The most prominent technique involves labeling this compound with Carbon-14 (¹⁴C).[1] This allows for the direct tracking of the molecule and its metabolites. The negligible systemic absorption of orally administered OB makes radiolabeling an ideal choice for detecting the low concentrations that might be present in plasma and various tissues.[1]
1.2. Quantitative Whole-Body Autoradiography (QWBA):
QWBA is a powerful imaging technique that provides a visual and quantitative map of the distribution of a radiolabeled drug throughout the entire body of a laboratory animal.[4][5][6] Following administration of ¹⁴C-Otilonium Bromide, whole-body sections of the animal are exposed to a phosphor imaging plate or X-ray film to generate a detailed image of radioactivity distribution.[1][2]
1.3. Liquid Scintillation Counting (LSC):
LSC is used to quantify the amount of radioactivity in dissected tissues and plasma samples.[1] This technique provides precise quantitative data on the concentration of ¹⁴C-Otilonium Bromide in specific organs and fluids, complementing the visual data from QWBA.
1.4. Microautoradiography (MARG):
For higher resolution imaging at the cellular level, microautoradiography can be employed. This technique can pinpoint the localization of radiolabeled OB within specific cell types in a tissue section, providing valuable insights into its mechanism of action.[4][5]
1.5. Potential Alternative Techniques:
While radiolabeling is the established method, other advanced in vivo imaging techniques could potentially be adapted for tracking this compound. These include:
-
Fluorescence Imaging: By conjugating a fluorescent probe to this compound, its distribution could be tracked in real-time in living animals.[7][8][9][10][11][12] Near-infrared (NIR) probes would be particularly advantageous due to their deeper tissue penetration and lower autofluorescence.[7][10]
-
Mass Spectrometry Imaging (MSI): MSI is a label-free technique that can visualize the spatial distribution of drugs and their metabolites in tissue sections based on their mass-to-charge ratio.[13][14][15][16][17] This could provide a highly specific method for mapping OB distribution.
Quantitative Data on this compound Distribution
Studies utilizing ¹⁴C-labeled this compound in rats have provided key quantitative data on its biodistribution following oral administration.[1]
| Tissue/Fluid | Peak Concentration (ng Eq/g or /mL) | Time to Peak Concentration (hours) | Key Findings |
| Plasma | 2.7 | 1.5 | Very low plasma levels, indicating negligible systemic absorption.[1] |
| Gastrointestinal (GI) Tract Walls | Measurable in the micromole equivalents/kg range | 4 to 8 | Significant penetration into the walls of the large intestine, the target organ.[1] |
| Large Intestine Contents | High levels of radioactivity | - | Reflects the primary route of transit for the orally administered drug.[1] |
| Liver | Trace amounts | - | Minimal hepatic exposure.[1] |
| Other Tissues and Organs | Negligible | - | Demonstrates the high degree of localization of OB to the GI tract.[1] |
Experimental Protocols
3.1. Protocol for In Vivo Distribution Study of ¹⁴C-Otilonium Bromide in Rats
This protocol is based on established methodologies for studying the biodistribution of radiolabeled compounds.[1][2]
3.1.1. Materials:
-
¹⁴C-labeled this compound
-
Male Wistar rats (or other appropriate strain)
-
Oral gavage needles
-
Metabolic cages for collection of urine and feces
-
Anesthesia (e.g., isoflurane)
-
Surgical instruments for dissection
-
Liquid scintillation cocktail and vials
-
Liquid scintillation counter
-
Equipment for Quantitative Whole-Body Autoradiography (cryomicrotome, phosphor imaging plates, imaging system)
3.1.2. Experimental Workflow:
Caption: Experimental workflow for the in vivo distribution study of ¹⁴C-Otilonium Bromide.
3.1.3. Detailed Steps:
-
Animal Dosing: Administer a single oral dose of ¹⁴C-Otilonium Bromide to fasted rats.
-
Sample Collection: At predetermined time points, collect blood samples via tail vein or cardiac puncture. Collect urine and feces from metabolic cages.
-
Tissue Dissection: At the end of each time point, euthanize the animals and dissect key organs and tissues, including the entire gastrointestinal tract (stomach, small intestine, large intestine), liver, kidneys, brain, heart, lungs, and muscle.
-
Liquid Scintillation Counting:
-
Prepare plasma from blood samples.
-
Homogenize tissue samples.
-
Add a known amount of plasma or tissue homogenate to a scintillation vial with scintillation cocktail.
-
Quantify the radioactivity using a liquid scintillation counter.
-
-
Quantitative Whole-Body Autoradiography:
-
Freeze the animal carcass in a suitable medium (e.g., carboxymethyl cellulose).
-
Prepare thin (e.g., 40 µm) whole-body sections using a cryomicrotome.
-
Expose the sections to a phosphor imaging plate for a specified duration.
-
Scan the plate using a phosphor imager to obtain a digital autoradiogram.
-
Quantify the radioactivity in different tissues by comparing the signal intensity to that of co-exposed radioactive standards.
-
Signaling Pathways of this compound
This compound exerts its spasmolytic effect through a complex mechanism of action involving multiple signaling pathways in smooth muscle cells and neurons.[18][19][20]
Caption: Signaling pathways affected by this compound.
The primary mechanisms of action of this compound include:
-
Blockade of L-type and T-type Calcium Channels: OB directly inhibits the influx of extracellular calcium into smooth muscle cells by blocking L-type and T-type voltage-gated calcium channels.[18][19][20] This is a key mechanism for its spasmolytic effect.
-
Antagonism of Muscarinic M3 Receptors: OB acts as an antagonist at muscarinic M3 receptors, thereby inhibiting acetylcholine-induced calcium mobilization and smooth muscle contraction.[21]
-
Interference with Tachykinin (NK₂) Receptors: OB also interferes with the action of tachykinins, such as neurokinin A, at NK₂ receptors on smooth muscle cells and sensory neurons.[18][19] This contributes to both its spasmolytic and analgesic properties.
Conclusion
In vivo imaging techniques, particularly those employing radiolabeling with ¹⁴C, have been instrumental in defining the pharmacokinetic profile of this compound. These studies have conclusively shown that OB is poorly absorbed systemically and exerts its therapeutic effect by concentrating in the walls of the large intestine.[1] The detailed protocols and data presented here provide a robust framework for researchers and drug development professionals to conduct similar biodistribution studies. Furthermore, the elucidation of its multi-target signaling pathways provides a deeper understanding of its pharmacological effects. Future investigations could explore the utility of emerging, non-radioactive imaging modalities to further refine our understanding of the in vivo behavior of this important therapeutic agent.
References
- 1. A distribution study with (14)C-otilonium bromide in the rat: evidence for selective tropism for large intestine after oral administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Autoradiographic localization of octylonium bromide binding sites in the rat gastrointestinal tract - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Use of radioactive compounds and autoradiography to determine drug tissue distribution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Autoradiography techniques and quantification of drug distribution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. ijpbs.com [ijpbs.com]
- 8. drugtargetreview.com [drugtargetreview.com]
- 9. m.youtube.com [m.youtube.com]
- 10. Enhanced optical imaging and fluorescent labeling for visualizing drug molecules within living organisms - PMC [pmc.ncbi.nlm.nih.gov]
- 11. In vivo Imaging with Antibodies and Engineered Fragments - PMC [pmc.ncbi.nlm.nih.gov]
- 12. In Vivo, Multimodal Imaging of B Cell Distribution and Response to Antibody Immunotherapy in Mice | PLOS One [journals.plos.org]
- 13. Mass Spectrometry Imaging: A Review of Emerging Advancements and Future Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Mass spectrometry imaging - Wikipedia [en.wikipedia.org]
- 15. Mass Spectrometry Imaging [pubmed.ncbi.nlm.nih.gov]
- 16. m.youtube.com [m.youtube.com]
- 17. stockwelllab.fas.columbia.edu [stockwelllab.fas.columbia.edu]
- 18. Mechanisms of action of this compound (OB) in human cultured smooth muscle cells and rat colonic strips - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. This compound: A Drug with a Complex Mechanism of Action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. The colon-selective spasmolytic this compound inhibits muscarinic M3 receptor-coupled calcium signals in isolated human colonic crypts - PMC [pmc.ncbi.nlm.nih.gov]
Application of Otilonium Bromide in High-Throughput Screening Assays: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Otilonium Bromide (OB) is a quaternary ammonium derivative with potent spasmolytic activity, primarily used in the treatment of irritable bowel syndrome (IBS).[1][2] Its therapeutic efficacy stems from a complex and multifaceted mechanism of action, making it a valuable tool compound for high-throughput screening (HTS) assays aimed at discovering novel modulators of gastrointestinal motility and visceral pain.[3][4][5][6] this compound's primary pharmacological activities include the blockade of L-type and T-type calcium channels, antagonism of muscarinic M3 receptors, and inhibition of tachykinin NK2 receptors.[4][7][8][9] This multi-target profile allows for its use as a reference compound in a variety of cell-based HTS assays designed to identify new chemical entities with similar or more selective activities.
These application notes provide detailed protocols for the use of this compound in HTS assays targeting its key molecular pathways. The protocols are designed for automated, multi-well plate formats suitable for large-scale screening campaigns.
Physicochemical Properties for HTS
This compound is a quaternary ammonium compound, a characteristic that results in poor systemic absorption and localization to the gastrointestinal tract.[1][10] Its long aliphatic chain facilitates binding to cell membranes, contributing to a longer duration of its pharmacological effects.[1][10]
| Property | Value | Reference |
| Molecular Formula | C₂₉H₄₃BrN₂O₄ | [1] |
| Molecular Weight | 563.6 g/mol | [1] |
Mechanism of Action and Signaling Pathways
This compound exerts its spasmolytic effects through the modulation of several key signaling pathways involved in smooth muscle contraction and nociception.
-
Calcium Channel Blockade: this compound inhibits both L-type and T-type voltage-gated calcium channels.[4][7][11] Blockade of L-type calcium channels in intestinal smooth muscle cells is a primary mechanism for its muscle relaxant effects.[12][13] Inhibition of T-type calcium channels may also contribute to its antispasmodic activity.[7][14]
-
Muscarinic Receptor Antagonism: this compound acts as an antagonist at muscarinic receptors, particularly the M3 subtype, which is coupled to Gq proteins.[15][16] Activation of M3 receptors by acetylcholine leads to the generation of inositol trisphosphate (IP₃) and subsequent release of intracellular calcium, triggering smooth muscle contraction. This compound's antagonism of M3 receptors blocks this signaling cascade.[15][16]
-
Tachykinin NK2 Receptor Antagonism: this compound also demonstrates antagonistic properties at tachykinin NK2 receptors.[17] NK2 receptors, activated by neurokinin A, are involved in intestinal motility and visceral hypersensitivity.[1][18] By blocking these receptors, this compound can reduce both hypermotility and pain perception.[17]
Below are diagrams illustrating the signaling pathways modulated by this compound.
Figure 1: Signaling pathway of this compound's calcium channel blockade.
Figure 2: Signaling pathway of this compound's muscarinic M3 receptor antagonism.
Figure 3: Signaling pathway of this compound's tachykinin NK2 receptor antagonism.
Quantitative Data Summary
The following tables summarize the reported in vitro potencies of this compound against its various targets.
Table 1: Potency of this compound on Calcium Channels
| Target | Assay System | Agonist/Stimulus | Endpoint | Potency (IC₅₀/EC₅₀) | Reference |
| L-type Ca²⁺ Channels | Human jejunal circular smooth muscle cells | - | L-type Ca²⁺ current inhibition | 25% inhibition at 0.9 µM, 90% inhibition at 9 µM | [13] |
| L-type Ca²⁺ Channels | Rat colonic smooth muscle cells | - | Inward Ca²⁺ current inhibition | EC₅₀ = 885 nM | |
| L-type Ca²⁺ Channels | Isolated human sigmoid smooth muscle cells | KCl | Ca²⁺ transients | IC₅₀ = 0.2 µM | [11] |
| T-type Ca²⁺ Channels (Caᵥ3.1) | HEK293 cells | - | Ca²⁺ current block | 82.6% block at 3 µM | [7] |
| T-type Ca²⁺ Channels (Caᵥ3.2) | HEK293 cells | - | Ca²⁺ current block | 76.0% block at 3 µM | [7] |
| T-type Ca²⁺ Channels (Caᵥ3.3) | HEK293 cells | - | Ca²⁺ current block | IC₅₀ = 451 ± 90 nM | [7] |
Table 2: Potency of this compound on Muscarinic Receptors
| Target | Assay System | Agonist/Stimulus | Endpoint | Potency (IC₅₀) | Reference |
| Muscarinic M3 Receptors | Isolated human colonic crypts | Acetylcholine | Ca²⁺ signal inhibition | 880 nM | [15][16] |
| Muscarinic M3 Receptors | CHO-M3 cells | Acetylcholine | Ca²⁺ signal inhibition | - | [15][16] |
Table 3: Potency of this compound on Tachykinin NK2 Receptors
| Target | Assay System | Agonist/Stimulus | Endpoint | Potency (IC₅₀) | Reference |
| Tachykinin NK2 Receptors | Human colonic smooth muscle cells | [βAla⁸]NKA(4-10) | Receptor internalization | 0.59 µM |
Experimental Protocols for High-Throughput Screening
The following protocols are designed for identifying and characterizing compounds that modulate the same pathways as this compound. They are optimized for a 384-well plate format and are suitable for use with automated liquid handling systems and plate readers, such as the FLIPR® Tetra System.
Protocol 1: Cell-Based Calcium Influx Assay for L-type and T-type Calcium Channel Blockers
This assay is designed to identify compounds that inhibit calcium influx through voltage-gated calcium channels.
Figure 4: Experimental workflow for the calcium influx HTS assay.
Materials:
-
Cell Line: HEK293 cells stably expressing the desired human L-type (e.g., Caᵥ1.2) or T-type (e.g., Caᵥ3.2) calcium channel subunit.
-
Assay Plate: 384-well, black-walled, clear-bottom microplates.
-
Reagents:
-
Cell culture medium (e.g., DMEM with 10% FBS).
-
FLIPR Calcium 6 Assay Kit (or similar calcium-sensitive dye like Fluo-4 AM).
-
Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.
-
Potassium chloride (KCl) solution (for depolarization).
-
This compound (positive control).
-
Test compounds.
-
-
Equipment:
-
Automated liquid handler.
-
FLIPR® Tetra System or equivalent fluorescence plate reader.
-
Protocol:
-
Cell Plating:
-
Seed the cells into 384-well microplates at a density of 10,000-20,000 cells per well in 25 µL of culture medium.
-
Incubate the plates at 37°C in a 5% CO₂ incubator for 24 hours.
-
-
Dye Loading:
-
Prepare the calcium dye loading buffer according to the manufacturer's instructions (e.g., FLIPR Calcium 6 Assay Kit).[9]
-
Add 25 µL of the dye loading buffer to each well.
-
Incubate the plates at 37°C for 1 hour, protected from light.
-
-
Compound Addition:
-
Prepare serial dilutions of test compounds and this compound in HBSS with 20 mM HEPES.
-
Using an automated liquid handler, add 12.5 µL of the compound solutions to the respective wells. Include vehicle-only wells as a negative control.
-
Incubate at room temperature for 15 minutes.
-
-
Fluorescence Measurement:
-
Place the assay plate into the FLIPR® Tetra System.
-
Initiate fluorescence reading and, after establishing a stable baseline (typically 10-20 seconds), add 12.5 µL of KCl solution (final concentration to elicit ~EC₈₀ depolarization) to all wells.
-
Continue to measure the fluorescence signal for at least 120 seconds.
-
-
Data Analysis:
-
Calculate the change in fluorescence (ΔF) for each well.
-
Normalize the data to the positive (vehicle + KCl) and negative (vehicle, no KCl) controls.
-
Generate concentration-response curves for this compound and test compounds to determine their IC₅₀ values.
-
Protocol 2: Cell-Based Functional Assay for Muscarinic M3 Receptor Antagonists
This assay identifies compounds that inhibit the Gq-coupled signaling of the M3 muscarinic receptor by measuring changes in intracellular calcium.
Figure 5: Experimental workflow for the muscarinic M3 receptor antagonist HTS assay.
Materials:
-
Cell Line: CHO-K1 or HEK293 cells stably expressing the human muscarinic M3 receptor.
-
Assay Plate: 384-well, black-walled, clear-bottom microplates.
-
Reagents:
-
Cell culture medium (e.g., Ham's F-12K with 10% FBS).
-
FLIPR Calcium 6 Assay Kit (or similar).
-
Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.
-
Acetylcholine or Carbachol (M3 receptor agonist).
-
This compound (positive control).
-
Test compounds.
-
-
Equipment:
-
Automated liquid handler.
-
FLIPR® Tetra System or equivalent fluorescence plate reader.
-
Protocol:
-
Cell Plating:
-
Seed the M3 receptor-expressing cells into 384-well microplates at a density of 10,000-20,000 cells per well in 25 µL of culture medium.
-
Incubate the plates at 37°C in a 5% CO₂ incubator for 24 hours.
-
-
Dye Loading:
-
Prepare the calcium dye loading buffer as per the manufacturer's protocol.
-
Add 25 µL of the dye loading buffer to each well.
-
Incubate the plates at 37°C for 1 hour, protected from light.
-
-
Compound Addition:
-
Prepare serial dilutions of test compounds and this compound in HBSS with 20 mM HEPES.
-
Add 12.5 µL of the compound solutions to the appropriate wells. Include vehicle-only wells.
-
Incubate at room temperature for 15 minutes.
-
-
Fluorescence Measurement:
-
Place the assay plate into the FLIPR® Tetra System.
-
Initiate fluorescence reading and, after establishing a stable baseline, add 12.5 µL of Acetylcholine or Carbachol solution (at a final concentration of ~EC₈₀) to all wells.
-
Continue to measure the fluorescence signal for at least 120 seconds.
-
-
Data Analysis:
-
Determine the change in fluorescence (ΔF) for each well.
-
Normalize the data relative to the positive (vehicle + agonist) and negative (vehicle, no agonist) controls.
-
Fit the data to a concentration-response curve to calculate the IC₅₀ values for this compound and the test compounds.
-
Protocol 3: Cell-Based Functional Assay for Tachykinin NK2 Receptor Antagonists
This assay identifies compounds that inhibit the Gq-coupled signaling of the NK2 receptor by measuring changes in intracellular calcium.
Figure 6: Experimental workflow for the tachykinin NK2 receptor antagonist HTS assay.
Materials:
-
Cell Line: U2OS or CHO-K1 cells stably expressing the human tachykinin NK2 receptor.
-
Assay Plate: 384-well, black-walled, clear-bottom microplates.
-
Reagents:
-
Cell culture medium.
-
FLIPR Calcium 6 Assay Kit (or similar).
-
Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.
-
Neurokinin A (NK2 receptor agonist).
-
This compound (positive control).
-
Test compounds.
-
-
Equipment:
-
Automated liquid handler.
-
FLIPR® Tetra System or equivalent fluorescence plate reader.
-
Protocol:
-
Cell Plating:
-
Seed the NK2 receptor-expressing cells into 384-well microplates at a density of 10,000-20,000 cells per well in 25 µL of culture medium.
-
Incubate the plates at 37°C in a 5% CO₂ incubator for 24 hours.
-
-
Dye Loading:
-
Prepare the calcium dye loading buffer according to the manufacturer's instructions.
-
Add 25 µL of the dye loading buffer to each well.
-
Incubate the plates at 37°C for 1 hour, protected from light.
-
-
Compound Addition:
-
Prepare serial dilutions of test compounds and this compound in HBSS with 20 mM HEPES.
-
Add 12.5 µL of the compound solutions to the appropriate wells. Include vehicle-only wells.
-
Incubate at room temperature for 15 minutes.
-
-
Fluorescence Measurement:
-
Place the assay plate into the FLIPR® Tetra System.
-
Initiate fluorescence reading and, after establishing a stable baseline, add 12.5 µL of Neurokinin A solution (at a final concentration of ~EC₈₀) to all wells.
-
Continue to measure the fluorescence signal for at least 120 seconds.
-
-
Data Analysis:
-
Calculate the change in fluorescence (ΔF) for each well.
-
Normalize the data relative to the positive (vehicle + agonist) and negative (vehicle, no agonist) controls.
-
Generate concentration-response curves to determine the IC₅₀ values for this compound and the test compounds.
-
Logical Relationship of this compound's Multi-Target Mechanism
The therapeutic effect of this compound in the gastrointestinal tract is a result of its combined action on multiple targets, leading to a synergistic reduction in smooth muscle contractility and visceral pain.
Figure 7: Logical relationship of this compound's multi-target mechanism of action.
References
- 1. Tachykinin NK2 receptor antagonists for the treatment of irritable bowel syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 2. genscript.com [genscript.com]
- 3. Intracellular Calcium Measurements with FLIPR Calcium Assay Kit [moleculardevices.com]
- 4. High-throughput cell-based assays for identifying antagonists of multiple smoking-associated human nicotinic acetylcholine receptor subtypes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. go.drugbank.com [go.drugbank.com]
- 6. T-type Ca2+ channel modulation by this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Novel Fluorescence-Based High-Throughput FLIPR Assay Utilizing Membrane-Tethered Genetic Calcium Sensors to Identify T-Type Calcium Channel Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 8. moleculardevices.com [moleculardevices.com]
- 9. researchgate.net [researchgate.net]
- 10. FLIPR™ Assays for GPCR and Ion Channel Targets - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. This compound inhibits calcium entry through L-type calcium channels in human intestinal smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Ready-to-Assay M2 Acetylcholine (Muscarinic) Family Receptor Frozen Cells | Sigma-Aldrich [sigmaaldrich.com]
- 13. The colon-selective spasmolytic this compound inhibits muscarinic M3 receptor-coupled calcium signals in isolated human colonic crypts - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The colon-selective spasmolytic this compound inhibits muscarinic M(3) receptor-coupled calcium signals in isolated human colonic crypts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Effect of this compound and ibodutant on the internalization of the NK2 receptor in human colon - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Rational design of high affinity tachykinin NK2 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. This compound inhibits muscle contractions via L-type calcium channels in the rat colon - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Otilonium Bromide Stability and Degradation in Aqueous Solutions: A Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability and degradation of Otilonium Bromide in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What is the primary degradation pathway of this compound in aqueous solutions?
A1: The primary degradation pathway of this compound in aqueous solutions is hydrolysis. The ester linkage in the molecule is susceptible to cleavage, yielding two main degradation products: p-[2-(n-octyloxy)benzoyl]-aminobenzoic acid (Degradant A) and diethyl-(2-hydroxyethyl)-methyl ammonium bromide (Degradant B)[1][2].
Q2: Is this compound stable in common laboratory solvents?
A2: this compound is unstable in protic solvents like water, methanol, and ethanol at room temperature, where it can undergo hydrolysis or alcoholysis[1][2]. It exhibits good stability in aprotic solvents such as acetonitrile[1][2]. Therefore, acetonitrile is the recommended solvent for preparing stock solutions and for analytical purposes to minimize degradation.
Q3: What is the effect of pH on the stability of this compound?
Q4: How should I prepare and store this compound solutions for experiments?
A4: To ensure the stability of your experimental solutions, it is recommended to:
-
Prepare stock solutions in a stable solvent like acetonitrile.
-
For aqueous-based assays, prepare fresh solutions immediately before use.
-
If aqueous solutions must be stored, they should be kept at refrigerated temperatures (2-8°C) for a short period. However, the stability under these conditions should be experimentally verified.
-
Protect solutions from light, although specific photostability data is limited.
Q5: I am observing rapid degradation of this compound in my plasma samples. How can I prevent this?
A5: this compound is known to be unstable in plasma due to enzymatic hydrolysis by plasma esterases[1][2]. To prevent this rapid degradation, it is crucial to add an esterase inhibitor, such as potassium fluoride, to the freshly collected plasma samples immediately after collection and before processing with acetonitrile[1][2].
Troubleshooting Guides
Issue 1: Inconsistent or lower-than-expected potency in aqueous formulations.
| Possible Cause | Troubleshooting Step |
| Hydrolysis of this compound | Verify the pH of your formulation. Ester hydrolysis is often pH-dependent. Adjust the pH to a range where stability is maximized (typically near-neutral, but this should be experimentally determined). |
| Prepare aqueous formulations immediately before use. Avoid long-term storage of aqueous solutions. | |
| If storage is necessary, conduct a short-term stability study at various temperatures (e.g., 2-8°C and room temperature) to determine the acceptable storage duration. | |
| Incorrect Solvent | If possible, use a co-solvent system with a more stable solvent like acetonitrile, ensuring compatibility with your experimental setup. |
Issue 2: Appearance of unknown peaks in HPLC chromatograms during stability studies.
| Possible Cause | Troubleshooting Step |
| Degradation Products | The primary degradation products are p-[2-(n-octyloxy)benzoyl]-aminobenzoic acid and diethyl-(2-hydroxyethyl)-methyl ammonium bromide. Check if the retention times of the unknown peaks match with these known degradants. |
| If the peaks do not correspond to the primary degradants, consider the possibility of secondary degradation products or interactions with excipients. | |
| Forced Degradation | Perform a forced degradation study (see Experimental Protocols section) to intentionally generate degradation products. This will help in identifying the unknown peaks in your chromatogram and confirm that your analytical method is stability-indicating. |
| Interaction with Excipients | Analyze placebo formulations (formulations without this compound) under the same stress conditions to rule out interference from excipients. |
Data Presentation
Table 1: Illustrative Degradation of this compound under Forced Conditions
The following data is illustrative to demonstrate expected trends, as specific quantitative data from published literature is limited.
| Stress Condition | Conditions | Time | Illustrative % Degradation | Major Degradation Products |
| Acid Hydrolysis | 0.1 M HCl | 24 hours | 15% | p-[2-(n-octyloxy)benzoyl]-aminobenzoic acid, diethyl-(2-hydroxyethyl)-methyl ammonium bromide |
| Base Hydrolysis | 0.1 M NaOH | 4 hours | 40% | p-[2-(n-octyloxy)benzoyl]-aminobenzoic acid, diethyl-(2-hydroxyethyl)-methyl ammonium bromide |
| Oxidative | 3% H₂O₂ | 24 hours | 10% | Potential N-oxide and other oxidative products |
| Thermal | 60°C | 48 hours | 8% | p-[2-(n-octyloxy)benzoyl]-aminobenzoic acid, diethyl-(2-hydroxyethyl)-methyl ammonium bromide |
| Photolytic | ICH compliant light exposure | 24 hours | 5% | Potential photolytic degradation products |
Table 2: Illustrative pH-Dependent Stability of this compound in Aqueous Solution at 25°C
The following data is illustrative and assumes first-order kinetics. Actual values must be determined experimentally.
| pH | Illustrative Rate Constant (k) (day⁻¹) | Illustrative Half-life (t½) (days) |
| 3.0 | 0.09 | 7.7 |
| 5.0 | 0.03 | 23.1 |
| 7.0 | 0.05 | 13.9 |
| 9.0 | 0.15 | 4.6 |
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method for this compound and its Primary Degradant
This protocol is based on established methods for this compound and general principles of stability-indicating assays[3].
-
Objective: To develop an HPLC method capable of separating and quantifying this compound from its primary hydrolysis product, p-[2-(n-octyloxy)benzoyl]-aminobenzoic acid.
-
Instrumentation: A standard HPLC system with a UV detector.
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., 20 mM ammonium acetate, pH adjusted to 4.5 with acetic acid) and an organic solvent (e.g., acetonitrile). A typical starting point could be a 30:70 (v/v) ratio of buffer to acetonitrile[3].
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 290 nm.
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
-
-
Method Validation: The method should be validated according to ICH guidelines, including specificity (using forced degradation samples), linearity, accuracy, precision, and robustness.
Protocol 2: Forced Degradation Study of this compound
This protocol follows the principles outlined in ICH Q1A(R2) guidelines.
-
Objective: To investigate the degradation pathways of this compound under various stress conditions and to generate degradation products for analytical method validation.
-
Procedure:
-
Acid Hydrolysis: Dissolve this compound in 0.1 M HCl and heat at 60°C for a specified period (e.g., 2, 4, 8, 24 hours). Neutralize the solution before injection.
-
Base Hydrolysis: Dissolve this compound in 0.1 M NaOH and keep at room temperature for a specified period (e.g., 1, 2, 4, 8 hours). Neutralize the solution before injection.
-
Oxidative Degradation: Dissolve this compound in a solution of 3% hydrogen peroxide and keep at room temperature for 24 hours.
-
Thermal Degradation: Expose solid this compound to dry heat (e.g., 60°C) for a specified period. Also, reflux a solution of this compound in a neutral aqueous or acetonitrile solution.
-
Photolytic Degradation: Expose a solution of this compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.
-
-
Analysis: Analyze all stressed samples using the validated stability-indicating HPLC method. The goal is to achieve 5-20% degradation to ensure that the primary degradation products are adequately formed without excessive secondary degradation.
Visualizations
Caption: Primary hydrolysis degradation pathway of this compound.
Caption: Experimental workflow for a forced degradation study.
Caption: Troubleshooting unknown peaks in HPLC analysis.
References
Overcoming poor solubility of Otilonium Bromide in experimental buffers
This guide provides troubleshooting advice and answers to frequently asked questions regarding the solubility of Otilonium Bromide in experimental buffers. Our aim is to equip researchers, scientists, and drug development professionals with the necessary information to overcome common challenges encountered during their experiments.
Frequently Asked Questions (FAQs)
Q1: I'm having trouble dissolving this compound in my aqueous buffer. Isn't it supposed to be water-soluble?
While this compound is classified as water-soluble, researchers can encounter difficulties achieving the desired concentration in physiological buffers.[1][2][3] This can be attributed to several factors, including the specific composition of the buffer, its pH, the concentration of this compound you are trying to achieve, and the temperature. The phenomenon of a compound being soluble in pure water but less so in a buffer containing various salts is not uncommon.
Q2: What is the best solvent to use for creating a stock solution of this compound?
For preparing a high-concentration stock solution, Dimethyl sulfoxide (DMSO) is highly recommended.[1][2][4][5][6] this compound exhibits excellent solubility in DMSO, allowing for the preparation of a concentrated stock that can then be diluted to the final working concentration in your experimental buffer.[1][2][6] Ethanol is also a viable option, with high solubility reported.[1][5]
Q3: What are the known solubility limits of this compound in common solvents?
The solubility of this compound can vary slightly between batches and suppliers. However, the following table summarizes the generally reported solubility data.
| Solvent | Reported Solubility |
| DMSO | ≥28.18 mg/mL[1][6]; 113 mg/mL[4][5] |
| Water | ≥55.8 mg/mL[1][2]; 113 mg/mL[5]; 5 mg/mL (with warming)[7] |
| Ethanol | ≥91 mg/mL[1]; 113 mg/mL[5] |
Q4: I've prepared my working solution, but I see some precipitation over time. What could be the cause?
Precipitation of this compound from an aqueous buffer, even after initial dissolution, can be due to a few reasons:
-
Buffer saturation: The final concentration of this compound in your working solution may be close to or exceed its solubility limit in that specific buffer.
-
Solvent effects: When a concentrated stock solution in an organic solvent like DMSO is diluted into an aqueous buffer, the change in solvent polarity can cause the compound to precipitate.
-
Temperature changes: A decrease in temperature can reduce the solubility of the compound, leading to precipitation.
-
Stability issues: Some research suggests that this compound may be unstable in certain aqueous and alcohol-based solutions, potentially leading to degradation and precipitation over time.[8] It is recommended to use freshly prepared solutions.[1]
Q5: What is the recommended final concentration of DMSO in cell culture experiments?
To minimize solvent-induced toxicity in cell-based assays, it is crucial to keep the final concentration of DMSO as low as possible, typically well below 1%. Many researchers aim for a final DMSO concentration of 0.1% or less. You should always run a vehicle control (your final buffer containing the same concentration of DMSO as your experimental samples) to account for any effects of the solvent itself.
Troubleshooting Guide
Issue: this compound is not dissolving in my experimental buffer.
-
Prepare a High-Concentration Stock Solution in DMSO: Instead of dissolving the compound directly in your aqueous buffer, first prepare a concentrated stock solution in DMSO.
-
Use a Step-Down Dilution Approach: To prepare your final working solution, perform serial dilutions. For example, you can first dilute your DMSO stock into a small volume of your aqueous buffer, and then add this intermediate dilution to the final volume of your buffer. This gradual change in solvent polarity can help prevent precipitation.
-
Gentle Warming: Warming the solution to approximately 37°C can aid in dissolution. However, be cautious with prolonged heating, as it may affect the stability of the compound.
-
Vortexing/Sonication: Vigorous vortexing or brief sonication can help to break up powder aggregates and facilitate dissolution.
-
pH Adjustment: While not commonly reported for this compound, adjusting the pH of your buffer might influence solubility for some compounds. This should be approached with caution as it can affect your experimental system.
-
Consider a Different Buffer System: If you continue to face issues, consider trying a different physiological buffer.
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
-
Weigh the Compound: Accurately weigh out the desired amount of this compound powder. For example, to make 1 mL of a 10 mM stock solution, you would need 0.564 mg of this compound (Molecular Weight: 563.57 g/mol ).
-
Add DMSO: Add the appropriate volume of high-purity, anhydrous DMSO to the powdered this compound.
-
Dissolve: Vortex the solution vigorously until the this compound is completely dissolved. If necessary, you can gently warm the solution in a 37°C water bath for a few minutes.
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C. It is recommended to use the solution soon after preparation.[1]
Protocol 2: Preparation of a 10 µM Working Solution in Cell Culture Medium
-
Thaw the Stock Solution: Thaw an aliquot of your 10 mM this compound stock solution at room temperature.
-
Intermediate Dilution: Perform an intermediate dilution by adding 1 µL of the 10 mM stock solution to 99 µL of your cell culture medium. This will give you a 100 µM intermediate solution. Mix thoroughly by gentle pipetting.
-
Final Dilution: Add 100 µL of the 100 µM intermediate solution to 900 µL of your cell culture medium to achieve the final 10 µM working concentration. The final DMSO concentration in this example would be 0.1%.
-
Use Immediately: It is best to use the final working solution immediately after preparation to avoid any potential stability issues or precipitation.
Visual Guides
References
Identifying and minimizing off-target effects of Otilonium Bromide
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for identifying and minimizing off-target effects of Otilonium Bromide during experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary on-target mechanisms of action for this compound?
A1: this compound exerts its primary effects through a combination of mechanisms in the gastrointestinal tract. It acts as an antagonist at muscarinic receptors, blocks L-type and T-type calcium channels, and also interacts with tachykinin NK2 receptors.[1][2][3] This multi-target action contributes to its spasmolytic activity by reducing smooth muscle contractility.
Q2: What are the known or potential off-target effects of this compound?
A2: Besides its primary targets, this compound has been shown to interact with other molecules, which could lead to off-target effects. Notably, it has been identified as an antagonist of the Platelet-Activating Factor (PAF) receptor and an inhibitor of the ubiquitin-specific protease 28 (USP28).[4][5] It is important to consider these interactions when designing experiments and interpreting data.
Q3: How can I minimize off-target effects in my cell-based assays?
A3: To minimize off-target effects, it is recommended to use the lowest effective concentration of this compound, as determined by a dose-response curve for your specific on-target effect. Additionally, using highly specific assay conditions and including appropriate negative controls (e.g., cells not expressing the target receptor) can help differentiate on-target from off-target effects. Cross-validation with different assay formats (e.g., binding vs. functional assays) is also a valuable strategy.
Q4: What are the key differences between IC50, Ki, and Kd values?
A4: These values all relate to the interaction between a compound and its target, but they represent different aspects:
-
Kd (Dissociation Constant): This is a measure of the intrinsic binding affinity between a ligand and its receptor. A lower Kd indicates a higher binding affinity.
-
IC50 (Half-maximal Inhibitory Concentration): This is the concentration of a compound that is required to inhibit a specific biological process or response by 50%. It is a measure of the functional potency of a compound.
-
Ki (Inhibition Constant): This represents the dissociation constant of an inhibitor from an enzyme or receptor. It is a more direct measure of binding affinity than IC50 and is often calculated from IC50 values.
Troubleshooting Guides
Issue 1: Inconsistent results in a radioligand binding assay.
-
Possible Cause 1: Problems with the radioligand.
-
Troubleshooting Tip: Ensure the radioligand has high specific activity and purity. Check the expiration date, as radiochemical purity decreases over time. Use a concentration of radioligand at or below its Kd value for optimal results.[6]
-
-
Possible Cause 2: High non-specific binding.
-
Troubleshooting Tip: Non-specific binding can be reduced by optimizing the assay buffer with additives like BSA, salts, or detergents. Additionally, ensure that the unlabeled competitor used to define non-specific binding is at a concentration sufficient to displace all specific binding (typically 100x its Kd).[7]
-
-
Possible Cause 3: Assay not reaching equilibrium.
-
Troubleshooting Tip: For high-affinity ligands, the incubation time may need to be extended to ensure the binding reaction has reached equilibrium. Verify the appropriate incubation time for your specific receptor and radioligand combination.
-
Issue 2: Unexpected cellular response in a functional assay (e.g., calcium flux assay).
-
Possible Cause 1: Off-target effects of this compound.
-
Troubleshooting Tip: If you observe a cellular response that cannot be attributed to the known on-targets of this compound, consider its known off-targets like the PAF receptor or USP28. Use specific antagonists for these off-targets to see if the unexpected response is blocked.
-
-
Possible Cause 2: Issues with the calcium-sensitive dye.
-
Troubleshooting Tip: Ensure proper loading of the calcium-sensitive dye (e.g., Fluo-4 AM) and that the cells are healthy. Use a positive control, such as a known agonist for a receptor in your cells that signals through calcium, to confirm that the dye and detection system are working correctly.[8]
-
-
Possible Cause 3: Assay conditions are not optimal.
-
Troubleshooting Tip: Optimize factors such as cell density, dye concentration, and incubation times. Ensure that the assay buffer composition is appropriate for your cell type and receptor.
-
Data Presentation
Table 1: Binding Affinities and Potencies of this compound at On-Target Receptors and Ion Channels
| Target | Species | Assay Type | Value (nM) | Reference |
| Muscarinic M2 Receptor | Rat (colon) | Radioligand Binding (IC50) | 1220 | [1][9] |
| Muscarinic M3 Receptor | Human (colonic crypts) | Calcium Flux (IC50) | 880 | [10][11] |
| L-type Calcium Channel | Rat (colon) | Radioligand Binding (IC50) | 1020 | [1][9] |
| L-type Calcium Channel | Human (intestinal smooth muscle) | Patch Clamp (% inhibition) | 25% at 900 nM, 90% at 9000 nM | [12] |
| T-type Calcium Channel (CaV3.3) | Recombinant (HEK293) | Patch Clamp (IC50) | > CaV3.1 or CaV3.2 | [13] |
| Tachykinin NK2 Receptor | Recombinant (CHO cells) | Radioligand Binding (Ki) | 2200 (antagonist binding) | [14] |
| Tachykinin NK2 Receptor | Recombinant (CHO cells) | Radioligand Binding (Ki) | 7200 (agonist binding) | [14] |
Table 2: Binding Affinities and Potencies of this compound at Known Off-Target Molecules
| Target | Species | Assay Type | Value (nM) | Reference |
| Platelet-Activating Factor (PAF) Receptor | Rabbit (platelets) | Radioligand Binding | Competitively inhibits binding | [4] |
| Ubiquitin-Specific Protease 28 (USP28) | Recombinant | Enzymatic Assay (IC50) | 6900 | [5] |
Experimental Protocols
Protocol 1: Radioligand Competition Binding Assay
This protocol is a general guideline for determining the binding affinity of this compound for a G-protein coupled receptor (GPCR).
-
Membrane Preparation:
-
Homogenize cells or tissues expressing the target receptor in a cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM MgCl2, 5 mM EDTA with protease inhibitors).
-
Centrifuge the homogenate to pellet the membranes.
-
Wash the membrane pellet by resuspending in fresh buffer and re-centrifuging.
-
Resuspend the final pellet in a buffer containing a cryoprotectant (e.g., 10% sucrose) and store at -80°C.
-
Determine the protein concentration of the membrane preparation (e.g., using a BCA assay).[15]
-
-
Binding Assay:
-
On the day of the assay, thaw the membrane preparation and resuspend in the final binding buffer.
-
In a 96-well plate, add the membrane preparation, the radioligand (at a concentration at or below its Kd), and varying concentrations of this compound.
-
To determine non-specific binding, include wells with the membrane preparation, radioligand, and a high concentration of a known unlabeled ligand for the target receptor.
-
Incubate the plate with gentle agitation for a sufficient time to reach equilibrium (e.g., 60 minutes at 30°C).[15]
-
-
Filtration and Detection:
-
Stop the incubation by rapid vacuum filtration through a glass fiber filter plate to separate bound from free radioligand.
-
Wash the filters several times with ice-cold wash buffer.
-
Dry the filters and add a scintillation cocktail.
-
Count the radioactivity in a scintillation counter.[15]
-
-
Data Analysis:
-
Subtract the non-specific binding from the total binding to obtain specific binding.
-
Plot the specific binding as a function of the log of the this compound concentration.
-
Fit the data to a one-site competition model to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Protocol 2: Calcium Flux Assay for Antagonist Activity
This protocol provides a general method for assessing the antagonist activity of this compound at a Gq-coupled GPCR.
-
Cell Preparation:
-
Plate cells expressing the target receptor in a 96- or 384-well black-walled, clear-bottom plate and culture overnight.
-
-
Dye Loading:
-
Remove the culture medium and load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a suitable buffer (e.g., HBSS with 20mM HEPES).
-
Incubate the cells to allow for dye de-esterification (e.g., 1 hour at 37°C).[16]
-
-
Compound Incubation:
-
Add varying concentrations of this compound to the wells and incubate for a predetermined time to allow for receptor binding.
-
-
Agonist Stimulation and Detection:
-
Use a fluorescence plate reader with an integrated liquid handling system to add a known agonist for the target receptor at its EC80 concentration to all wells.
-
Immediately begin measuring the fluorescence intensity over time to capture the calcium transient.
-
-
Data Analysis:
-
Determine the peak fluorescence response for each well.
-
Plot the peak fluorescence as a function of the log of the this compound concentration.
-
Fit the data to a dose-response inhibition curve to determine the IC50 value of this compound.
-
Mandatory Visualization
Caption: On-target signaling pathways of this compound.
References
- 1. This compound: a selective spasmolytic for the gastrointestinal tract - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. What is the mechanism of this compound? [synapse.patsnap.com]
- 4. Octylonium bromide interacts competitively with the PAF receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound acts as a selective USP28 inhibitor and exhibits cytotoxic activity against multiple human cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. revvity.com [revvity.com]
- 7. chem.uwec.edu [chem.uwec.edu]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. The colon-selective spasmolytic this compound inhibits muscarinic M3 receptor-coupled calcium signals in isolated human colonic crypts - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The colon-selective spasmolytic this compound inhibits muscarinic M(3) receptor-coupled calcium signals in isolated human colonic crypts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. This compound inhibits calcium entry through L-type calcium channels in human intestinal smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Antimuscarinic, calcium channel blocker and tachykinin NK2 receptor antagonist actions of this compound in the circular muscle of guinea-pig colon - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. giffordbioscience.com [giffordbioscience.com]
- 16. drugtargetreview.com [drugtargetreview.com]
Technical Support Center: Optimizing Otilonium Bromide Dosage for In Vivo Animal Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the dosage of Otilonium Bromide (OB) for in vivo animal studies.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a spasmolytic agent with a multifaceted mechanism of action, primarily targeting the gastrointestinal tract.[1][2][3][4][5] It is a quaternary ammonium derivative, which contributes to its poor systemic absorption and localized action in the gut.[2][4][6] Its effects are mediated through:
-
Blockade of L-type and T-type calcium channels: This is considered its main action, interfering with calcium ion influx into smooth muscle cells, which is necessary for contraction.[2][4][5][6] This action helps to reduce excessive intestinal contractility and abdominal cramps.[2][4]
-
Antagonism of muscarinic receptors: OB exhibits anticholinergic properties by blocking muscarinic receptors, further contributing to the relaxation of gastrointestinal smooth muscle.
-
Antagonism of tachykinin NK2 receptors: By blocking these receptors on intestinal smooth muscle cells and afferent neurons, OB can modulate visceral hypersensitivity and pain.[1][7]
Q2: What is the pharmacokinetic profile of this compound in animals?
Pharmacokinetic studies in rats have shown that orally administered this compound has very low systemic absorption.[6] Due to its quaternary ammonium structure, it tends to concentrate in the walls of the large intestine, its primary site of action.[2][4][6] This localized activity minimizes the risk of systemic side effects.[1]
Q3: What is a suitable vehicle for administering this compound in vivo?
For oral administration, this compound can be dissolved in water.[6] In some studies, it has been added to the drinking water of the animals.[8] For intraperitoneal injections, sterile saline is a commonly used vehicle.
Q4: What is the safety profile of this compound in animal studies?
This compound has demonstrated a good safety profile in animal models.
-
Acute Toxicity: No fatalities were observed in rats and dogs at oral doses up to 1,500 mg/kg and 1,000 mg/kg, respectively.[1]
-
Chronic Toxicity: Oral administration of 80 mg/kg of OB to laboratory animals for 180 days did not produce any significant changes in blood chemistry or histology.[1]
-
Reproductive Toxicity: No embryotoxicity or teratogenic effects were observed in rats or rabbits at doses up to 60 mg/kg.[1] No mutagenic effects have been reported.[1]
Troubleshooting Guide
This guide addresses common issues that may arise during in vivo experiments with this compound.
Issue 1: Lack of Efficacy or High Variability in Results
If you are not observing the expected therapeutic effect of this compound, consider the following:
-
Dosage: Is the dosage appropriate for the animal model and the intended effect? Refer to the dosage summary table below for guidance. A dose-response study may be necessary to determine the optimal dose for your specific experimental conditions.
-
Administration Route: Oral administration is common for targeting the gastrointestinal tract due to OB's localized action.[2][4][6] However, for systemic effects or to bypass potential absorption issues, intraperitoneal administration has been used.[2]
-
Timing of Administration: The timing of drug administration relative to the experimental challenge is crucial. For acute models, administration is typically done a few hours before the challenge.[6] For chronic models, repeated administration over several days may be required.[2][7][9]
-
Vehicle and Formulation: Ensure the drug is completely dissolved in the vehicle. For oral gavage, water is a suitable vehicle.[6] The volume administered should be appropriate for the animal's weight.[10][11]
Issue 2: Unexpected Side Effects or Adverse Events
While this compound is generally well-tolerated, if you observe unexpected side effects, consider the following:
-
Dosage: High doses may lead to off-target effects. Review the literature for the maximum tolerated dose in your animal model. Chronic oral doses of up to 80 mg/kg in rats have been shown to be safe.[1]
-
Administration Procedure: Improper oral gavage technique can cause esophageal or gastric injury.[3][12] Similarly, incorrect intraperitoneal injection can damage abdominal organs.[13] Ensure that personnel are properly trained in these techniques.
-
Animal Stress: Stress from handling and administration can influence experimental outcomes, particularly in models of gastrointestinal disorders.[6][14] Acclimatize animals to the procedures to minimize stress.
// Nodes start [label="Start:\nNo or Variable Effect", fillcolor="#EA4335", fontcolor="#FFFFFF"]; check_dose [label="Review Dosage\n(See Table 1)", fillcolor="#FBBC05", fontcolor="#202124"]; dose_response [label="Conduct Dose-Response\nStudy", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; check_route [label="Evaluate Administration\nRoute (Oral vs. IP)", fillcolor="#FBBC05", fontcolor="#202124"]; check_timing [label="Assess Timing of\nAdministration", fillcolor="#FBBC05", fontcolor="#202124"]; check_formulation [label="Verify Vehicle and\nFormulation", fillcolor="#FBBC05", fontcolor="#202124"]; unexpected_effects [label="Start:\nUnexpected Side Effects", fillcolor="#EA4335", fontcolor="#FFFFFF"]; check_dose_safety [label="Review Dosage for\nSafety", fillcolor="#FBBC05", fontcolor="#202124"]; check_admin_tech [label="Evaluate Administration\nTechnique", fillcolor="#FBBC05", fontcolor="#202124"]; check_stress [label="Assess Animal\nHandling Stress", fillcolor="#FBBC05", fontcolor="#202124"]; solution [label="Problem Resolved", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Connections for No/Variable Effect start -> check_dose [label="Is dose appropriate?"]; check_dose -> dose_response [label="No"]; check_dose -> check_route [label="Yes"]; check_route -> check_timing; check_timing -> check_formulation; check_formulation -> solution;
// Connections for Unexpected Side Effects unexpected_effects -> check_dose_safety [label="Is dose within safe range?"]; check_dose_safety -> check_admin_tech [label="Yes"]; check_admin_tech -> check_stress; check_stress -> solution; } .dot Troubleshooting Decision Tree for In Vivo this compound Studies.
Data Presentation
Table 1: Summary of this compound Dosages in In Vivo Animal Studies
| Animal Model | Species | Administration Route | Dosage | Duration | Key Findings | Reference |
| Wrap Restraint Stress | Rat | Oral (gavage) | 2 and 20 mg/kg | Acute (single dose) | 20 mg/kg reduced visceral hypersensitivity. | [6] |
| Wrap Restraint Stress | Rat | Oral (gavage) | 20 mg/kg/day | Chronic (10 days) | Prevented stress-induced neurotransmitter changes in the colon. | [6] |
| Water Avoidance Stress | Rat | Oral (in drinking water) | 10 mg/kg/day | Chronic (10 days) | Prevented stress-induced nitrergic functional and morphological changes. | [8] |
| Healthy | Rat | Oral (gavage) | 2 and 20 mg/kg/day | Chronic (10 and 30 days) | Induced changes in L-type Ca2+ channel, tachykinins, and nitric oxide synthase expression. | [7][9] |
| Chronic Toxicity | Rat | Oral | 80 mg/kg/day | Chronic (180 days) | No significant changes in blood chemistry or histology. | [1] |
| Reproductive Toxicity | Rat, Rabbit | Oral | Up to 60 mg/kg | - | No embryotoxic or teratogenic effects. | [1] |
Experimental Protocols
Protocol: Oral Gavage Administration of this compound in a Rat Model of Stress-Induced Visceral Hypersensitivity
This protocol is a generalized procedure based on methodologies reported in the literature.[6][14]
1. Materials:
-
This compound powder
-
Vehicle (e.g., sterile distilled water)
-
Appropriately sized oral gavage needles (e.g., 16-18 gauge for adult rats)[11][12]
-
Syringes
-
Animal scale
2. Procedure:
-
Preparation of Dosing Solution:
-
Calculate the required amount of this compound based on the mean body weight of the rats and the desired dose (e.g., 20 mg/kg).
-
Dissolve the this compound powder in the vehicle. Ensure complete dissolution. The final volume for oral gavage in rats is typically between 1-5 mL/kg.[10]
-
-
Animal Handling and Administration:
-
Acclimatize rats to handling and the gavage procedure for several days before the experiment to minimize stress.
-
Weigh each rat on the day of dosing to calculate the precise volume to be administered.
-
Gently restrain the rat.
-
Measure the gavage needle from the tip of the rat's nose to the last rib to ensure proper length and avoid stomach perforation.[3][10]
-
Carefully insert the gavage needle into the esophagus and deliver the solution slowly.[11][12]
-
Monitor the animal for any signs of distress during and after the procedure.
-
-
Experimental Timeline:
// Nodes acclimatization [label="1. Animal Acclimatization\n(1-2 weeks)", fillcolor="#F1F3F4", fontcolor="#202124"]; randomization [label="2. Randomization into\nTreatment Groups", fillcolor="#F1F3F4", fontcolor="#202124"]; baseline [label="3. Baseline Measurements\n(Optional)", fillcolor="#F1F3F4", fontcolor="#202124"]; dosing [label="4. This compound\nAdministration", fillcolor="#4285F4", fontcolor="#FFFFFF"]; stress [label="5. Induction of\nExperimental Model\n(e.g., Stress)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; outcome [label="6. Outcome Assessment\n(e.g., Visceral Sensitivity)", fillcolor="#FBBC05", fontcolor="#202124"]; tissue [label="7. Tissue Collection\nand Analysis", fillcolor="#FBBC05", fontcolor="#202124"]; data_analysis [label="8. Data Analysis and\nInterpretation", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Connections acclimatization -> randomization; randomization -> baseline; baseline -> dosing; dosing -> stress; stress -> outcome; outcome -> tissue; tissue -> data_analysis; } .dot General Experimental Workflow for In Vivo this compound Studies.
Mandatory Visualization
// Main Node OB [label="this compound (OB)", fillcolor="#4285F4", fontcolor="#FFFFFF", shape=ellipse];
// Target Nodes L_type [label="L-type Ca2+ Channels", fillcolor="#F1F3F4", fontcolor="#202124"]; T_type [label="T-type Ca2+ Channels", fillcolor="#F1F3F4", fontcolor="#202124"]; Muscarinic_R [label="Muscarinic Receptors", fillcolor="#F1F3F4", fontcolor="#202124"]; NK2_R [label="Tachykinin NK2\nReceptors", fillcolor="#F1F3F4", fontcolor="#202124"];
// Intermediate Effect Nodes Ca_influx [label="Ca2+ Influx", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; ACh_action [label="Acetylcholine Action", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Tachykinin_action [label="Tachykinin Action", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"];
// Final Outcome Nodes Contraction [label="Smooth Muscle\nContraction", shape=box, style="rounded,filled", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Visceral_Pain [label="Visceral Pain\nand Hypersensitivity", shape=box, style="rounded,filled", fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges OB -> L_type [label="Blocks", arrowhead=T, color="#EA4335"]; OB -> T_type [label="Blocks", arrowhead=T, color="#EA4335"]; OB -> Muscarinic_R [label="Antagonizes", arrowhead=T, color="#EA4335"]; OB -> NK2_R [label="Antagonizes", arrowhead=T, color="#EA4335"];
L_type -> Ca_influx; T_type -> Ca_influx; Muscarinic_R -> ACh_action; NK2_R -> Tachykinin_action;
Ca_influx -> Contraction [label="Reduced", style=dashed, color="#34A853"]; ACh_action -> Contraction [label="Reduced", style=dashed, color="#34A853"]; Tachykinin_action -> Contraction [label="Reduced", style=dashed, color="#34A853"]; Tachykinin_action -> Visceral_Pain [label="Reduced", style=dashed, color="#34A853"]; } .dot Signaling Pathway of this compound.
References
- 1. Long-term efficacy and safety of this compound in the management of irritable bowel syndrome: a literature review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. research.sdsu.edu [research.sdsu.edu]
- 4. researchgate.net [researchgate.net]
- 5. This compound: A Drug with a Complex Mechanism of Action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Repeated this compound administration prevents neurotransmitter changes in colon of rats underwent to wrap restraint stress - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. This compound treatment prevents nitrergic functional and morphological changes caused by chronic stress in the distal colon of a rat IBS model - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Chronic treatment with this compound induces changes in L-type Ca²⁺ channel, tachykinins, and nitric oxide synthase expression in rat colon muscle coat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. iacuc.wsu.edu [iacuc.wsu.edu]
- 11. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 12. animalcare.ubc.ca [animalcare.ubc.ca]
- 13. animalcare.ubc.ca [animalcare.ubc.ca]
- 14. mdpi.com [mdpi.com]
Troubleshooting Otilonium Bromide variability in cell culture experiments
Welcome to the technical support center for researchers using Otilonium Bromide in cell culture experiments. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues and ensure the reliability and reproducibility of your results.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Inconsistent or Unexpected Experimental Results
Q1: We are observing high variability in our results between experiments using this compound. What could be the cause?
A1: Variability in experiments with this compound can stem from its complex pharmacological profile and its chemical stability. This compound doesn't have a single target but interacts with multiple cellular pathways, and its effects can be highly cell-type dependent.[1][2][3]
Key Troubleshooting Steps:
-
Characterize Your Cell Line: Confirm the expression levels of L-type calcium channels, muscarinic receptors (particularly M2 and M3), and neurokinin-2 (NK2) receptors in your cell model.[1][4][2] The specific combination and density of these targets will dictate the cellular response.
-
Review Compound Handling: this compound is unstable in aqueous solutions, including cell culture media, where it can undergo hydrolysis.[5] Ensure you are preparing fresh dilutions for each experiment from a stable stock solution.
-
Standardize Experimental Conditions: Minor variations in cell density, passage number, and media composition can significantly impact results. Refer to general cell culture best practices to minimize these variables.[6][7]
Q2: The effect of this compound in our cell line doesn't seem to be related to calcium channel blocking. What other mechanisms could be at play?
A2: While this compound is a known L-type calcium channel blocker, it also functions as a muscarinic receptor antagonist and a tachykinin NK2 receptor antagonist.[1][4][2][8][9] More recently, it has been identified as a selective inhibitor of Ubiquitin-Specific Peptidase 28 (USP28), which can lead to cytotoxic effects in cancer cell lines by affecting oncogenic factors like c-Myc.[10][11]
To identify the dominant mechanism in your experiment, consider the following:
-
Use specific antagonists for muscarinic and NK2 receptors to see if they occlude the effect of this compound.
-
If working with cancer cell lines, assess markers of apoptosis or cell cycle arrest to determine if the observed effect is due to USP28 inhibition.[11]
Poor Cell Viability & Unexpected Cytotoxicity
Q3: We are observing significant cell death after treating our cultures with this compound, even at low concentrations. Is this expected?
A3: Yes, this compound can induce cytotoxicity, particularly in cancer cell lines.[10][11] This effect is linked to its ability to inhibit USP28, leading to the downregulation of oncogenic proteins.[10] It is crucial to distinguish this cytotoxic effect from its spasmolytic/neuromodulatory actions.
Experimental Protocol: Assessing Cytotoxicity vs. Pharmacological Effect
-
Dose-Response Curve: Perform a wide-range dose-response experiment (e.g., 0.1 µM to 100 µM) and assess cell viability using an MTT or similar assay. This will help you determine the IC50 for cytotoxicity.
-
Time-Course Experiment: Evaluate cell viability at multiple time points (e.g., 6, 24, 48, 72 hours) to understand the kinetics of the cytotoxic effect.
-
Mechanism-Specific Assays: Concurrently, measure the intended pharmacological endpoint (e.g., calcium influx, inhibition of muscle contraction).
-
Data Analysis: Compare the concentration ranges for the pharmacological effect and cytotoxicity. Ideally, there should be a therapeutic window where you observe the desired effect without significant cell death.
| Parameter | This compound Concentration | Cell Line Example | Reference |
| USP28 Inhibition (IC50) | 6.90 ± 0.90 µM | Enzymatic Assay | [10] |
| Inhibition of L-type Ca2+ Current | 25% inhibition at 0.9 µM, 90% at 9 µM | Human Jejunal Smooth Muscle Cells | [8] |
| Inhibition of Carbachol-induced Calcium Transients (EC50) | 8.4 µM | Human Colonic Smooth Muscle Cells | [2] |
| Inhibition of Acetylcholine-induced Calcium Signals (IC50) | 880 nM | Human Colonic Crypts | [12] |
This table summarizes key quantitative data on this compound's effects at different concentrations.
Compound Solubility & Stability
Q4: We noticed precipitation of this compound in our culture medium. How can we improve its solubility and stability?
A4: This is a common issue. This compound is unstable in aqueous and alcohol-based solutions but is stable in acetonitrile.[5] In aqueous media, it can hydrolyze.[5]
Recommended Stock and Working Solution Protocol:
-
Primary Stock Solution: Prepare a high-concentration stock solution in a suitable solvent. While DMSO is commonly used for many compounds, for this compound, acetonitrile is the recommended solvent for long-term stability .[5] A high solubility in DMSO (113 mg/mL) has been reported, but care must be taken to use fresh, anhydrous DMSO as moisture can reduce solubility.[13]
-
Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.[13]
-
Working Solutions: For each experiment, prepare fresh dilutions of the stock solution directly into the cell culture medium. Do not store this compound in aqueous solutions for extended periods.
-
Final Solvent Concentration: Ensure the final concentration of the solvent (acetonitrile or DMSO) in the culture medium is low (typically <0.1%) and does not affect cell viability. Run a vehicle control in all experiments.
| Solvent | Stability | Recommendation | Reference |
| Methanol/Ethanol | Unstable (undergoes alcoholysis) | Avoid for stock solutions | [5] |
| Water/Aqueous Buffers | Unstable (undergoes hydrolysis) | Avoid for storage; prepare fresh dilutions for experiments | [5] |
| Acetonitrile | Stable | Recommended for stock solutions | [5] |
| DMSO | High solubility, but moisture sensitive | Use fresh, anhydrous DMSO for stock solutions | [13] |
This table provides a summary of this compound stability in different solvents.
Visual Guides
Below are diagrams to visualize the complex actions of this compound and a suggested workflow for troubleshooting.
References
- 1. The colon-selective spasmolytic this compound inhibits muscarinic M3 receptor-coupled calcium signals in isolated human colonic crypts - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanisms of action of this compound (OB) in human cultured smooth muscle cells and rat colonic strips - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound: A Drug with a Complex Mechanism of Action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Cell Culture Troubleshooting [sigmaaldrich.com]
- 7. A Beginner’s Guide to Cell Culture: Practical Advice for Preventing Needless Problems - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound inhibits calcium entry through L-type calcium channels in human intestinal smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound inhibits muscle contractions via L-type calcium channels in the rat colon - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound acts as a selective USP28 inhibitor and exhibits cytotoxic activity against multiple human cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. medchemexpress.com [medchemexpress.com]
- 13. selleckchem.com [selleckchem.com]
Impact of Otilonium Bromide on cell viability and cytotoxicity assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing Otilonium Bromide (OB) in cell viability and cytotoxicity assays. It offers troubleshooting advice and frequently asked questions to address specific experimental challenges.
Frequently Asked Questions (FAQs) and Troubleshooting
This section addresses common issues encountered when working with this compound in cell-based assays.
| Question/Issue | Possible Cause & Explanation | Suggested Solution |
| Why am I seeing lower than expected cytotoxicity with this compound? | Cell Line Resistance: Different cell lines exhibit varying sensitivity to OB due to their unique genetic and proteomic profiles. Factors such as the expression levels of USP28, c-Myc, ΔNp63, and calcium channels can influence the cytotoxic response. | - Screen a panel of cell lines to identify the most sensitive models for your research question.- Confirm the expression of key target proteins (USP28, c-Myc, ΔNp63) in your cell line of choice via Western blot or other methods. |
| Drug Inactivation: this compound may be unstable in certain culture media over long incubation periods. | - Prepare fresh stock solutions of OB for each experiment.- Consider a time-course experiment to determine the optimal incubation time for observing a cytotoxic effect. | |
| Suboptimal Drug Concentration: The effective concentration of OB can vary significantly between cell lines. | - Perform a dose-response experiment with a wide range of OB concentrations to determine the IC50 value for your specific cell line. | |
| My MTT assay results are inconsistent or show high background when using this compound. | Interference with Mitochondrial Dehydrogenases: As this compound can affect calcium homeostasis, which is crucial for mitochondrial function, it may interfere with the activity of mitochondrial dehydrogenases responsible for reducing MTT.[1][2][3] This can lead to an under- or overestimation of cell viability. | - Use a control assay that does not rely on mitochondrial dehydrogenase activity, such as a trypan blue exclusion assay or a crystal violet assay, to validate your MTT results.- Consider using a shorter MTT incubation time to minimize potential off-target effects on mitochondrial function. |
| Precipitation of this compound: At higher concentrations, OB may precipitate in the culture medium, leading to inconsistent results and interfering with absorbance readings. | - Visually inspect the culture wells for any signs of precipitation before adding the MTT reagent.- Ensure complete solubilization of the formazan crystals by using an appropriate solvent and sufficient incubation time. | |
| The LDH assay shows variable or lower than expected LDH release with this compound treatment. | pH Changes in Culture Medium: Cellular metabolism and the presence of certain compounds can alter the pH of the culture medium, which can affect the activity of the LDH enzyme and the assay's colorimetric readout.[4] | - Measure the pH of your culture medium after treatment with this compound to ensure it is within the optimal range for the LDH assay (typically pH 7.2-7.4).- Use a buffered salt solution to dilute your samples if significant pH changes are observed. |
| Interaction with Released LDH: While not specifically reported for this compound, some compounds can directly interact with and inhibit the activity of released LDH, leading to an underestimation of cytotoxicity.[4] | - Include a positive control of known LDH activity in your assay to ensure the reagents are working correctly.- If interference is suspected, consider an alternative cytotoxicity assay that measures a different endpoint, such as the release of another cytosolic enzyme or the uptake of a viability dye. | |
| I am unsure which assay is more suitable for my experiments with this compound. | Assay Principle and Drug's Mechanism of Action: The MTT assay measures metabolic activity, which can be influenced by OB's effects on mitochondrial function. The LDH assay measures membrane integrity, a more direct marker of cell death. | - For a general assessment of cell viability and proliferation, the MTT assay can be a good starting point. However, be mindful of potential interference.- To specifically measure cytotoxicity and cell death, the LDH assay is often more appropriate as it directly quantifies plasma membrane damage. |
Quantitative Data Summary
While specific IC50 values for this compound's cytotoxicity across a wide range of cancer cell lines are not extensively published, the following table provides the known inhibitory concentration for its primary target, USP28, and a compilation of representative IC50 values for a standard chemotherapeutic agent (5-Fluorouracil) in commonly used cell lines to provide a comparative context for cytotoxicity studies.
| Compound | Target/Assay | Cell Line(s) | IC50 Value | Reference |
| This compound | USP28 Inhibition | - | 6.90 ± 0.90 µM | [5] |
| 5-Fluorouracil | Cytotoxicity (MTT Assay) | HCT116 (Colon Cancer) | ~5-10 µM | [6] |
| A549 (Lung Cancer) | ~25-50 µM | [6] | ||
| SW480 (Colon Cancer) | ~10-20 µM |
Note: IC50 values can vary depending on experimental conditions such as cell density, incubation time, and the specific assay protocol used.
Experimental Protocols
MTT Cell Viability Assay
This protocol is a standard method for assessing cell viability based on the metabolic reduction of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial dehydrogenases.
Materials:
-
Cells of interest
-
Complete culture medium
-
This compound (stock solution prepared in a suitable solvent, e.g., DMSO)
-
96-well flat-bottom plates
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in isopropanol)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a 37°C, 5% CO2 incubator.
-
Treatment: The following day, treat the cells with various concentrations of this compound. Include a vehicle control (medium with the same concentration of the solvent used to dissolve OB). Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.
-
Incubation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.
LDH Cytotoxicity Assay
This protocol measures the release of lactate dehydrogenase (LDH) from damaged cells as an indicator of cytotoxicity.
Materials:
-
Cells of interest
-
Complete culture medium
-
This compound (stock solution)
-
96-well flat-bottom plates
-
LDH cytotoxicity assay kit (containing LDH reaction mixture and stop solution)
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT assay protocol. Include a positive control for maximum LDH release (e.g., cells treated with a lysis buffer provided in the kit) and a negative control (untreated cells).
-
Supernatant Collection: After the treatment period, centrifuge the plate at a low speed (e.g., 250 x g) for 5 minutes to pellet the cells.
-
Sample Transfer: Carefully transfer a portion of the supernatant (e.g., 50 µL) from each well to a new 96-well plate.
-
LDH Reaction: Add the LDH reaction mixture to each well containing the supernatant and incubate at room temperature for the time specified in the kit's instructions (usually 15-30 minutes), protected from light.
-
Stop Reaction: Add the stop solution to each well.
-
Absorbance Measurement: Measure the absorbance at the recommended wavelength (typically 490 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cytotoxicity based on the LDH release relative to the positive and negative controls.
Signaling Pathways and Experimental Workflows
This compound Experimental Workflow
The following diagram illustrates a typical experimental workflow for investigating the impact of this compound on cell viability and cytotoxicity.
Caption: A typical workflow for studying this compound's effects.
This compound's Dual Mechanism of Action Leading to Cytotoxicity
This diagram illustrates the two primary mechanisms by which this compound is proposed to induce cytotoxicity in cancer cells.
Caption: Dual mechanisms of this compound-induced cytotoxicity.
USP28-Mediated c-Myc/ΔNp63 Degradation and Apoptosis
This diagram details the signaling cascade initiated by the inhibition of USP28 by this compound, leading to apoptosis.
Caption: USP28 inhibition by this compound induces apoptosis.
References
- 1. NADH-dependent dehydrogenase activity estimation by flow cytometric analysis of 3-(4,5-dimethylthiazolyl-2-yl)-2,5-diphenyltetrazolium bromide (MTT) reduction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Disruption of Functional Activity of Mitochondria during MTT Assay of Viability of Cultured Neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Dissecting Drug-Induced Cytotoxicity and Metabolic Dysfunction in Conditionally Immortalized Human Proximal Tubule Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Bacterial Interference With Lactate Dehydrogenase Assay Leads to an Underestimation of Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Evaluation of the Combinatory Anticancer Effect of Chemotherapeutic Compounds and Prodigiosin against HCT-116, LoVo, and A549 Cell lines - PMC [pmc.ncbi.nlm.nih.gov]
Addressing tachyphylaxis with repeated Otilonium Bromide administration
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Otilonium Bromide.
Frequently Asked Questions (FAQs)
Q1: Is tachyphylaxis expected with repeated administration of this compound?
Current research and clinical data do not indicate that tachyphylaxis (a rapid decrease in response to a drug after repeated doses) is a common issue with this compound. In fact, long-term treatment with this compound has been shown to be safe and effective for managing symptoms of Irritable Bowel Syndrome (IBS).[1][2][3] Some studies even suggest that chronic administration may lead to beneficial changes in neurotransmitter expression in the colon.[4][5][6][7] However, if you observe a diminished response in your experimental model, it is crucial to investigate the underlying cause.
Q2: What is the established mechanism of action for this compound?
This compound has a complex and multi-targeted mechanism of action, primarily acting as a spasmolytic agent on the smooth muscles of the gastrointestinal tract.[8][9] Its effects are localized to the gut due to poor systemic absorption.[2][8] The primary mechanisms include:
-
Calcium Channel Blockade: It inhibits both L-type and T-type calcium channels, interfering with the influx of calcium ions necessary for smooth muscle contraction.[8][9][10]
-
Muscarinic Receptor Antagonism: It exhibits anticholinergic properties by acting as an antagonist at muscarinic M3 receptors, which are abundant in the smooth muscles of the gut.[8][11]
-
Tachykinin Receptor Antagonism: It interacts with tachykinin NK2 receptors, which are involved in intestinal motility and pain perception.[9][12]
Q3: My experimental results show a decreased response to this compound over time. What are the potential causes other than tachyphylaxis?
If you observe a reduced effect of this compound in your experiments, consider the following potential factors before concluding tachyphylaxis:
-
Experimental Model Viability: The health and stability of your tissue preparation or cell culture are critical. A decline in tissue health can lead to a generalized decrease in responsiveness to any stimulus.
-
Receptor Downregulation or Desensitization: While not widely reported for this compound, prolonged exposure to an antagonist can sometimes lead to changes in receptor expression or sensitivity. This would be a novel finding and would require further investigation.
-
Changes in Downstream Signaling Pathways: The cellular machinery downstream of the receptors targeted by this compound might be altered over the course of your experiment.
-
Drug Stability and Concentration: Ensure the stability of your this compound solution and that the effective concentration at the target tissue is maintained throughout the experiment.
-
Animal Model Acclimatization: In in-vivo studies, physiological adaptation or stress in the animal model could influence the response to the drug.
Troubleshooting Guides
Issue: Diminished Spasmolytic Effect of this compound in Ex-Vivo Tissue Bath Experiments
If you observe a progressive reduction in the inhibitory effect of this compound on smooth muscle contractions in a tissue bath setup, follow these troubleshooting steps:
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Tissue Degradation | 1. Perform a viability check on the tissue at the end of the experiment using a maximal stimulus (e.g., high potassium solution or a potent agonist).2. Compare the maximal contraction at the end of the experiment to the initial maximal contraction. | A significant reduction in maximal contraction suggests tissue degradation is the likely cause of the diminished response. |
| Receptor Desensitization | 1. After the initial this compound application and washout, allow for a prolonged recovery period.2. Re-administer the same concentration of this compound. | If the response is restored after a longer washout, this may suggest a reversible desensitization process. |
| Incorrect Drug Concentration | 1. Prepare fresh this compound solutions for each experiment.2. Verify the calculations for your dilutions. | A consistent response with freshly prepared solutions would indicate a problem with the previous drug stock. |
Experimental Protocols
Protocol 1: Investigating Muscarinic M3 Receptor Sensitivity After Repeated this compound Exposure
This protocol is designed to assess whether repeated administration of this compound alters the sensitivity of muscarinic M3 receptors to an agonist like acetylcholine.
Materials:
-
Isolated colonic smooth muscle strips
-
Krebs-Henseleit solution
-
This compound
-
Acetylcholine (ACh)
-
Tissue bath setup with isometric force transducers
Methodology:
-
Mount the colonic smooth muscle strips in the tissue baths containing Krebs-Henseleit solution, maintained at 37°C and bubbled with 95% O2 / 5% CO2.
-
Allow the tissues to equilibrate for at least 60 minutes, washing them every 15 minutes.
-
Baseline Response: Generate a cumulative concentration-response curve for ACh to establish the baseline sensitivity.
-
Repeated this compound Exposure:
-
Incubate the tissues with a specific concentration of this compound for a defined period (e.g., 30 minutes).
-
Wash out the this compound thoroughly.
-
Repeat this exposure-washout cycle for a predetermined number of times.
-
-
Post-Exposure Response: After the final washout, generate a second cumulative concentration-response curve for ACh.
-
Data Analysis: Compare the EC50 values and maximal response of the ACh concentration-response curves before and after repeated this compound exposure. A rightward shift in the curve with no change in the maximum response would suggest competitive antagonism, while a decrease in the maximum response could indicate non-competitive antagonism or receptor downregulation.
Visualizations
References
- 1. This compound in irritable bowel syndrome: A dose-ranging randomized double-blind placebo-controlled trial - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Long-term efficacy and safety of this compound in the management of irritable bowel syndrome: a literature review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. dovepress.com [dovepress.com]
- 4. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 5. Repeated this compound administration prevents neurotransmitter changes in colon of rats underwent to wrap restraint stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Repeated this compound administration prevents neurotransmitter changes in colon of rats underwent to wrap restraint stress - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. What is the mechanism of this compound? [synapse.patsnap.com]
- 9. This compound: A Drug with a Complex Mechanism of Action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Mechanisms of action of this compound (OB) in human cultured smooth muscle cells and rat colonic strips - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The colon-selective spasmolytic this compound inhibits muscarinic M3 receptor-coupled calcium signals in isolated human colonic crypts - PMC [pmc.ncbi.nlm.nih.gov]
- 12. go.drugbank.com [go.drugbank.com]
Technical Support Center: The Impact of Polymorphism on Otilonium Bromide Experimental Results
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the influence of polymorphism on experimental outcomes with Otilonium Bromide. Understanding and controlling the polymorphic form of this active pharmaceutical ingredient (API) is critical for obtaining accurate, reproducible, and reliable experimental results.
Frequently Asked Questions (FAQs)
Q1: What is polymorphism and why is it important for this compound?
A1: Polymorphism is the ability of a solid material to exist in more than one crystalline form. These different forms, known as polymorphs, have the same chemical composition but different internal crystal structures. This structural difference can lead to variations in physicochemical properties such as solubility, dissolution rate, melting point, and stability.[1][2] For this compound, at least two polymorphic forms have been identified: Form I and Form II.[1][3] Form I is the thermodynamically stable form at room temperature, while Form II is metastable.[1][3] The presence of a specific polymorph, or a mixture of polymorphs, can significantly impact experimental results, including dissolution profiles and potentially bioavailability, making it a critical parameter to control in research and development.
Q2: How can I identify which polymorph of this compound I have?
A2: Several analytical techniques can be used to identify the polymorphic form of this compound. The most definitive methods include:
-
X-Ray Powder Diffraction (XRPD): This is the gold standard for polymorph identification as each crystalline form produces a unique diffraction pattern.[4][5][6][7][8]
-
Differential Scanning Calorimetry (DSC): This technique can distinguish polymorphs based on their different melting points and transition temperatures. A temperature-driven phase transition from Form I to Form II occurs at approximately 123°C (396 K).[1][9]
-
Raman Spectroscopy: This vibrational spectroscopy technique can differentiate polymorphs by detecting subtle shifts in the Raman spectra that arise from differences in the crystal lattice.[10][11][12][13]
Q3: My dissolution results for this compound are inconsistent. Could polymorphism be the cause?
A3: Yes, inconsistent dissolution results are a common consequence of uncontrolled polymorphism. The metastable Form II of a compound is generally more soluble than the stable Form I.[2] Therefore, if different batches of this compound contain varying ratios of Form I and Form II, you will likely observe variability in the dissolution profiles. It is crucial to characterize the polymorphic form of your starting material to ensure consistency between experiments.
Q4: Can the polymorphic form of this compound affect its clinical efficacy?
Q5: How does this compound exert its therapeutic effect?
A5: this compound is a spasmolytic agent that primarily acts by blocking L-type calcium channels in the smooth muscle cells of the intestine.[15][17][18][19] This inhibition of calcium influx reduces muscle contractility, thereby alleviating spasms and associated pain. Additionally, it has been shown to have effects on T-type calcium channels, muscarinic receptors, and tachykinin NK2 receptors, contributing to its overall therapeutic profile.[15][18]
Troubleshooting Guide
| Problem | Potential Cause Related to Polymorphism | Recommended Action |
| Inconsistent dissolution profiles between batches. | Different batches may contain varying ratios of Form I and Form II. Form II, being metastable, is expected to have a higher dissolution rate. | Characterize the polymorphic content of each batch using XRPD, DSC, or Raman spectroscopy. Source this compound from a supplier who can guarantee the polymorphic form. |
| Unexpected changes in the physical properties of the powder (e.g., flowability, compressibility) during formulation. | A polymorphic transformation may have occurred during processing (e.g., milling, granulation, compression). Mechanical stress can induce changes in the crystalline structure. | Monitor the polymorphic form of the material at different stages of your formulation process using the characterization techniques mentioned above. |
| Difficulty in reproducing in-vitro experimental results. | Uncontrolled storage conditions (temperature, humidity) may have led to a phase transition from the metastable Form II to the more stable Form I. | Store this compound in a controlled environment. Re-characterize the material if it has been stored for an extended period or under fluctuating conditions. |
| Bioavailability studies show high variability. | Although this compound has low systemic absorption, differences in dissolution in the gastrointestinal tract due to polymorphism could contribute to variability in local and systemic concentrations. | Ensure the polymorphic form of the drug used in the formulation is consistent and well-characterized. |
Data Presentation
Table 1: Physicochemical Properties of this compound Polymorphs
| Property | Form I | Form II | Reference |
| Thermodynamic Stability at Room Temperature | Stable | Metastable | [1][3] |
| Phase Transition Temperature (Form I → Form II) | ~123 °C (396 K) | - | [1][9] |
| Solubility | Less Soluble | More Soluble (Expected) | [1] |
| Dissolution Rate | Slower (Expected) | Faster (Expected) | |
| Bioavailability | Potentially Lower (Expected) | Potentially Higher (Expected) |
Note: Specific quantitative values for solubility, dissolution rate, and bioavailability for each polymorph are not consistently available in the public domain and would require experimental determination.
Experimental Protocols
X-Ray Powder Diffraction (XRPD) for Polymorph Identification
Methodology:
-
Sample Preparation: Gently grind a small amount of the this compound powder to ensure a random orientation of the crystals. Mount the powder on a sample holder.
-
Instrument Setup: Use a diffractometer equipped with a Cu Kα radiation source.
-
Data Collection: Scan the sample over a 2θ range of 5° to 40° with a step size of 0.02° and a dwell time of 1-2 seconds per step.
-
Data Analysis: Compare the resulting diffraction pattern with reference patterns for Form I and Form II to identify the polymorph(s) present. The presence of unique peaks at specific 2θ angles is characteristic of each form.
Differential Scanning Calorimetry (DSC) for Phase Transition Analysis
Methodology:
-
Sample Preparation: Accurately weigh 3-5 mg of the this compound powder into an aluminum DSC pan and hermetically seal it.
-
Instrument Setup: Place the sample pan and an empty reference pan in the DSC cell.
-
Thermal Program: Heat the sample from room temperature to 150°C at a constant heating rate of 10°C/min under a nitrogen purge.
-
Data Analysis: Analyze the resulting thermogram. An endothermic event around 123°C indicates the phase transition from Form I to Form II. The melting point of the sample can also be determined.
Raman Spectroscopy for Polymorph Discrimination
Methodology:
-
Sample Preparation: Place a small amount of the this compound powder on a microscope slide.
-
Instrument Setup: Use a Raman microscope with a 785 nm laser excitation source.
-
Data Collection: Acquire Raman spectra from multiple points on the sample to ensure homogeneity. Collect data over a spectral range of 200-1800 cm⁻¹.
-
Data Analysis: Compare the obtained spectra with reference spectra of pure Form I and Form II. Differences in peak positions and intensities in the fingerprint region and lattice vibration region can be used for polymorph identification.
Mandatory Visualizations
Caption: Experimental workflow for this compound polymorph characterization.
Caption: Signaling pathway of this compound's action on L-type calcium channels.
References
- 1. researchgate.net [researchgate.net]
- 2. primescholars.com [primescholars.com]
- 3. A New, More Stable Polymorphic Form of this compound: Solubility, Crystal Structure, and Phase Transformation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. resources.rigaku.com [resources.rigaku.com]
- 5. creative-biostructure.com [creative-biostructure.com]
- 6. XRPD to Study Polymorphism - DANNALAB [dannalab.com]
- 7. pharmtech.com [pharmtech.com]
- 8. GMP X-Ray Powder Diffraction Pharmaceutical Analysis [intertek.com]
- 9. researchgate.net [researchgate.net]
- 10. alfatestlab.com [alfatestlab.com]
- 11. spectroscopyonline.com [spectroscopyonline.com]
- 12. photonics.com [photonics.com]
- 13. Raman Spectroscopy for Polymorph Identification in Pharmaceuticals - Edinburgh Instruments [edinst.com]
- 14. researchgate.net [researchgate.net]
- 15. What is the mechanism of this compound? [synapse.patsnap.com]
- 16. This compound: A Drug with a Complex Mechanism of Action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. This compound inhibits calcium entry through L-type calcium channels in human intestinal smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. This compound inhibits muscle contractions via L-type calcium channels in the rat colon - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the Efficacy of Otilonium Bromide and Other Antispasmodics in Irritable Bowel Syndrome
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the efficacy of Otilonium Bromide with other commonly prescribed antispasmodic agents for the treatment of Irritable Bowel Syndrome (IBS). The information presented is based on available experimental data from clinical trials and pharmacological studies, with a focus on quantitative outcomes, detailed methodologies, and the underlying mechanisms of action.
Mechanisms of Action: A Multi-Target Approach by this compound
Antispasmodic drugs alleviate the symptoms of IBS, particularly abdominal pain and cramping, by reducing smooth muscle contractions in the gastrointestinal (GI) tract. However, their mechanisms of action can vary significantly.
This compound (OB) exhibits a complex and localized mechanism of action, contributing to its efficacy and favorable safety profile.[1][2] It is a quaternary ammonium derivative that is poorly absorbed systemically, allowing it to concentrate in the large bowel wall and act locally.[1][3] Its antispasmodic effects are mediated through a combination of three distinct pathways:
-
L-type and T-type Calcium Channel Blockade: this compound inhibits the influx of calcium ions (Ca2+) into smooth muscle cells by blocking L-type and T-type calcium channels.[1][4][5] This is a crucial step in preventing the excessive intestinal contractions and abdominal cramps characteristic of IBS.[1][4]
-
Muscarinic M3 Receptor Antagonism: It demonstrates anticholinergic properties by interfering with muscarinic M3 receptors on smooth muscle cells.[2][6] This action inhibits the contractile signals mediated by the neurotransmitter acetylcholine.[6]
-
Tachykinin NK2 Receptor Antagonism: this compound also interacts with tachykinin NK2 receptors on both smooth muscle cells and primary afferent neurons.[1] This interaction is thought to contribute to the reduction of both motility and abdominal pain.[1]
The signaling pathway for this compound's action on a gastrointestinal smooth muscle cell is illustrated below.
Other Antispasmodics:
-
Pinaverium Bromide: This is also a locally acting calcium channel blocker that inhibits the influx of calcium ions into gastrointestinal smooth muscle cells.[5][6][7][8][9] Its action is primarily focused on the L-type calcium channels.[5]
-
Mebeverine: A musculotropic antispasmodic that acts directly on the smooth muscle of the gut.[10][11][12][13] Its mechanism is thought to involve the blockade of calcium and sodium channels, as well as having a mild local anesthetic effect.[4][11] It also has some antimuscarinic activity.[10][12]
-
Hyoscine Butylbromide: This agent is an anticholinergic drug that blocks muscarinic receptors (M1, M2, and M3) on smooth muscle cells, thereby inhibiting the action of acetylcholine and leading to muscle relaxation.[1][14][15][16][17] It also has some ganglion-blocking effects.[16]
Comparative Efficacy: Insights from Clinical Trials
The efficacy of this compound has been evaluated in numerous clinical trials, both against placebo and in head-to-head comparisons with other antispasmodics.
This compound vs. Placebo
A pooled analysis of three large, randomized, double-blind, placebo-controlled trials involving 883 IBS patients demonstrated the superiority of this compound (40 mg three times daily) over placebo.[18][19] The therapeutic benefits were most pronounced after 10 to 15 weeks of treatment.[18][19]
| Efficacy Endpoint | This compound | Placebo | p-value | Citation |
| Reduction in Weekly Abdominal Pain Episodes (at 15 weeks) | -0.90 ± 0.88 | -0.65 ± 0.91 | 0.03 | [3] |
| Reduction in Abdominal Bloating Score (at 15 weeks) | -1.2 ± 1.2 | -0.9 ± 1.1 | 0.02 | [3] |
| Patient-Assessed Global Efficacy (at 15 weeks) | 1.3 ± 1.1 | 1.0 ± 1.1 | 0.047 | [3] |
| Responder Rate (Physician's Global Assessment at 15 weeks) | 63.9% | Not Reported | Significant | [18][19] |
| Withdrawal Rate Due to Symptom Relapse (during follow-up) | 10% | 27% | 0.009 | [20] |
This compound vs. Pinaverium Bromide
A single-blind study involving 40 IBS patients directly compared this compound with Pinaverium Bromide.[21]
| Efficacy Endpoint | This compound | Pinaverium Bromide | p-value | Citation |
| Reduction in Number of Pain Attacks | Statistically significant reduction | Less reduction compared to OB | < 0.05 | [21] |
| Intensity of Pain, Number of Bowel Movements | No significant difference | No significant difference | Not significant | [21] |
The study concluded that while both treatments were beneficial, this compound appeared to be more effective in reducing the number of pain episodes.[21]
This compound vs. Mebeverine
An 8-week, double-blind, active-controlled trial in 117 Asian IBS patients compared the efficacy of this compound (40 mg t.i.d.) with Mebeverine (100 mg t.i.d.).[22][23][24][25]
| Efficacy Endpoint | This compound (n=49) | Mebeverine (n=52) | p-value (between groups) | Citation |
| Reduced Abdominal Pain/Discomfort Frequency Score (APDFS) from baseline | 0.55 ± 1.20 (p=0.011) | 0.37 ± 1.11 (p=0.042) | Not significant | [22][24][25] |
| Reduction in Abdominal Pain Intensity | Significant improvement | Significant improvement | Not significant | [23] |
| Improvement in Flatulence and Bloating | Significant improvement | Significant improvement | Not significant | [23] |
This study concluded that this compound is as effective as Mebeverine in alleviating IBS symptoms in this patient population.[22][23][24][25]
This compound vs. Hyoscine Butylbromide
Experimental Protocols
To provide a clear understanding of the methodology behind the presented data, a representative experimental protocol for a randomized, double-blind, placebo-controlled trial of an antispasmodic in IBS is detailed below. This protocol is a composite based on the methodologies of several key studies, including the OBIS (this compound in Irritable Bowel Syndrome) trial.[20][27][28]
Representative Clinical Trial Workflow
1. Study Design: A multi-center, randomized, double-blind, placebo-controlled, parallel-group study.
2. Patient Population:
- Inclusion Criteria: Male and female patients aged 18 years or older, diagnosed with IBS according to the Rome III or IV criteria.[22][27] Patients must have a history of IBS for at least 6 months with active symptoms.
- Exclusion Criteria: History of major organic gastrointestinal disease, previous major abdominal surgery, known intolerance or hypersensitivity to the study medications, pregnancy or lactation, and concomitant use of medications that could affect gastrointestinal motility.[27]
3. Study Procedures:
- Screening and Run-in: After providing informed consent, eligible patients enter a 2-week, single-blind placebo run-in period to establish baseline symptom severity and exclude placebo responders.[18][19]
- Randomization and Blinding: Patients are then randomized in a 1:1 ratio to receive either the active treatment (e.g., this compound 40 mg) or the comparator/placebo, three times daily before meals. Both patients and investigators remain blinded to the treatment allocation.
- Treatment Period: The double-blind treatment phase typically lasts for 15 weeks.[20][27][28]
- Follow-up: A treatment-free follow-up period of approximately 10 weeks may be included to assess for any sustained effects or symptom relapse.[20][28]
4. Efficacy and Safety Assessments:
- Primary Endpoint: The primary efficacy endpoint is often the change from baseline in the frequency of abdominal pain episodes at the end of the treatment period.[3]
- Secondary Endpoints: These typically include:
- Intensity of abdominal pain (measured on a Visual Analogue Scale or a numeric rating scale).
- Severity of abdominal bloating/distension.
- Patient's and physician's global assessment of efficacy.
- Stool frequency and consistency.
- Responder rate (proportion of patients achieving a predefined level of symptom improvement).
- Data Collection: Patients record their symptoms daily in a diary. Assessments are conducted at baseline and at regular intervals (e.g., weeks 5, 10, and 15) during the treatment period.
- Safety Monitoring: All adverse events are recorded at each study visit.
5. Statistical Analysis:
- The primary analysis is typically performed on the Intention-to-Treat (ITT) population, which includes all randomized patients who received at least one dose of the study medication.
- Appropriate statistical tests (e.g., ANCOVA, logistic regression) are used to compare the treatment groups for the primary and secondary endpoints.[18][19]
Comparative Safety and Tolerability
This compound is generally well-tolerated, which is attributed to its poor systemic absorption.[3] The incidence of adverse events is often comparable to that of placebo.
| Adverse Event | This compound | Mebeverine | Pinaverium Bromide | Hyoscine Butylbromide | Citation |
| Dry Mouth | Reported | Not commonly reported | Not commonly reported | Commonly reported | [22][24][25],[15] |
| Nausea | Reported, generally mild | Reported | Not commonly reported | Reported | [22][24][25][29] |
| Dizziness | Reported | Reported | Not commonly reported | Reported | [22][24][25][29] |
| Constipation | Possible | Possible | Possible | Commonly reported | [30],[13],[15] |
| Tachycardia | Rare | Not typically associated | Not typically associated | Possible | [30],[15] |
| Visual Disturbances | Rare | Not typically associated | Not typically associated | Possible | [30],[15] |
In a direct comparison with Mebeverine, the most frequently reported side effects for both drugs were dry mouth, nausea, and dizziness.[22][24][25] In a study comparing this compound with Pinaverium Bromide, the occurrence of side effects was similar for both treatments.[21] Hyoscine Butylbromide, being a more classic anticholinergic, is more commonly associated with systemic anticholinergic side effects like dry mouth, constipation, and visual disturbances.[15]
Conclusion
This compound has demonstrated significant efficacy in the treatment of Irritable Bowel Syndrome, particularly in reducing the frequency of abdominal pain and the severity of bloating. Its superiority over placebo is well-established in clinical trials. When compared to other antispasmodics, this compound appears to be at least as effective as Mebeverine and potentially more effective than Pinaverium Bromide in reducing the number of pain episodes. Its unique, multi-target mechanism of action, combined with its poor systemic absorption, contributes to a favorable efficacy and tolerability profile, making it a valuable therapeutic option for the management of IBS. Further head-to-head trials, particularly with agents like Hyoscine Butylbromide, would be beneficial to further delineate its comparative advantages.
References
- 1. prisminltd.com [prisminltd.com]
- 2. Role of antispasmodics in the treatment of irritable bowel syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Long-term efficacy and safety of this compound in the management of irritable bowel syndrome: a literature review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What is the mechanism of Mebeverine Hydrochloride? [synapse.patsnap.com]
- 5. What is the mechanism of Pinaverium bromide? [synapse.patsnap.com]
- 6. [The clinical pharmacological profile of pinaverium bromide] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. What is Pinaverium bromide used for? [synapse.patsnap.com]
- 8. Facebook [cancer.gov]
- 9. go.drugbank.com [go.drugbank.com]
- 10. nps.org.au [nps.org.au]
- 11. youtube.com [youtube.com]
- 12. mebeverine | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 13. Mebeverine - Wikipedia [en.wikipedia.org]
- 14. mims.com [mims.com]
- 15. Hyoscine-butyl-bromide - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 16. Hyoscine butylbromide: a review of its use in the treatment of abdominal cramping and pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Hyoscine butylbromide - Wikipedia [en.wikipedia.org]
- 18. researchgate.net [researchgate.net]
- 19. Efficacy of this compound in irritable bowel syndrome: a pooled analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. A comparison of the action of this compound and pinaverium bromide: study conducted under clinical control - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. jnmjournal.org [jnmjournal.org]
- 23. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 24. The Evaluation of this compound Treatment in Asian Patients With Irritable Bowel Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 25. KoreaMed [koreamed.org]
- 26. Irritable bowel syndrome. Relevance of antispasmodics [scielo.org.co]
- 27. wjgnet.com [wjgnet.com]
- 28. Irritable Bowel Syndrome - OBIS Study. This compound maintains its efficacy even after treatment [menarini.com]
- 29. Antispasmodics for Chronic Abdominal Pain: Analysis of North American Treatment Options - PMC [pmc.ncbi.nlm.nih.gov]
- 30. What are the side effects of this compound? [synapse.patsnap.com]
Cross-Validation of Otilonium Bromide's Efficacy in Preclinical Models of Intestinal Dysfunction
A Comparative Guide for Researchers and Drug Development Professionals
Otilonium Bromide (OB), a quaternary ammonium derivative, is a locally acting antispasmodic agent utilized in the management of Irritable Bowel Syndrome (IBS). Its therapeutic efficacy is attributed to a multi-target mechanism of action that alleviates symptoms of abdominal pain and altered bowel habits. This guide provides a comparative analysis of this compound's effects across various preclinical animal models of intestinal hypermotility and visceral hypersensitivity, offering researchers a comprehensive overview of its pharmacological profile and supporting experimental data.
Mechanism of Action: A Multi-Target Approach
This compound exerts its spasmolytic and anti-nociceptive effects through a combination of actions on key signaling pathways in the gastrointestinal tract.[1][2][3] Its primary mechanisms include the blockade of L-type and T-type calcium channels, antagonism of muscarinic M3 receptors, and inhibition of neurokinin NK2 receptors.[4][5][6][7] This multifaceted approach effectively reduces smooth muscle contractility and modulates visceral perception.
The complex interplay of these mechanisms is visualized in the signaling pathway diagram below.
Efficacy in Animal Models of Visceral Hypersensitivity and Hypermotility
To assess the therapeutic potential of this compound, its effects have been evaluated in several well-established animal models that mimic key pathophysiological features of IBS, including stress-induced and inflammation-induced visceral hypersensitivity.
Wrap Restraint Stress (WRS) Model
The WRS model is a psychosocial stress model that has been shown to induce visceral hypersensitivity and alter colonic motility, mimicking symptoms observed in IBS patients.[7][8]
Experimental Protocol: Male Wistar rats are subjected to wrap restraint stress for a defined period, typically 2 hours. Visceral sensitivity is then assessed by measuring the number of abdominal contractions in response to colorectal distension (CRD) with a balloon catheter. The volume of air used for distension is incrementally increased to evaluate the visceral pain threshold.[7]
Quantitative Data: In a study utilizing the WRS model, repeated administration of this compound (20 mg/kg) demonstrated a significant reduction in the number of abdominal contractions in response to colorectal distension, particularly at higher distension volumes, indicating a decrease in visceral sensitivity.[7]
| Distension Volume (ml) | Control (Abdominal Contractions) | WRS (Abdominal Contractions) | WRS + this compound (Abdominal Contractions) |
| 0.0 | 3.75 ± 1.39 | 4.13 ± 1.11 | 1.75 ± 0.56 |
| 0.4 | 7.75 ± 0.86 | 5.88 ± 1.57 | 6.50 ± 1.73 |
| 0.8 | 13.25 ± 1.79 | 18.13 ± 1.92 | 17.38 ± 1.61 |
| 1.2 | 21.75 ± 2.30 | 29.00 ± 2.00 | 25.25 ± 3.52 |
| Data are presented as mean ± SEM.[7] |
digraph "WRS_Experimental_Workflow" { graph [rankdir="LR", splines=ortho]; node [shape=box, style="filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [color="#5F6368", penwidth=1.5];Animal [label="Wistar Rats", fillcolor="#F1F3F4", fontcolor="#202124"]; Stress [label="Wrap Restraint Stress\n(2 hours)", fillcolor="#FBBC05", fontcolor="#202124"]; Treatment [label="this compound\nAdministration", fillcolor="#34A853", fontcolor="#FFFFFF"]; CRD [label="Colorectal Distension\n(CRD)", fillcolor="#F1F3F4", fontcolor="#202124"]; Measurement [label="Measure Abdominal\nContractions", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];
Animal -> Stress; Stress -> Treatment; Treatment -> CRD; CRD -> Measurement; }
Repeated Water Avoidance Stress (rWAS) Model
The rWAS model is another widely used psychosocial stress model that induces visceral hypersensitivity and colonic motility disturbances.[9][10][11]
Experimental Protocol: Rats are placed on a small platform in the center of a container filled with water for one hour daily for a period of 10 consecutive days. This induces a state of chronic stress. Following the stress protocol, colonic tissue is isolated for in vitro contractility studies. Electrical field stimulation (EFS) is used to induce neurally mediated contractions, and the effect of this compound is measured.[11][12]
Quantitative Data: In isolated colon strips from rats subjected to the rWAS model, this compound significantly reduced the amplitude of electrically evoked contractile responses. The contractile responses in this model are abolished by atropine, indicating a cholinergic mechanism. This compound's inhibitory effect was compared to that of atropine, a classic muscarinic antagonist.[4][9]
| Treatment Group | Mean Amplitude of EFS-induced Contraction (g) |
| Control/Sham | 0.97 ± 0.19 |
| rWAS | Increased vs. Control/Sham |
| This compound | 0.52 ± 0.13 |
| rWAS + this compound | 0.63 ± 0.12 |
| Data are presented as mean ± SEM.[9] |
The study also demonstrated that this compound has a direct antimuscarinic effect on smooth muscle post-synaptic receptors.[4]
TNBS-Induced Colitis Model
The 2,4,6-trinitrobenzene sulfonic acid (TNBS)-induced colitis model is an established inflammatory model that results in visceral hypersensitivity, mimicking the post-inflammatory visceral hyperalgesia observed in some IBS patients.[13][14]
Experimental Protocol: Colitis is induced in rats by a single intracolonic administration of TNBS dissolved in ethanol. The ethanol serves to break the mucosal barrier, allowing TNBS to induce a transmural inflammation. Visceral sensitivity is typically assessed several days or weeks after TNBS administration by measuring the visceromotor response (VMR) to CRD via electromyography (EMG) of the abdominal muscles.[13][15]
Quantitative Data: Currently, there is a lack of published studies providing specific quantitative data on the effect of this compound on visceral hypersensitivity in the TNBS-induced colitis model in rats. Further research is warranted to elucidate the efficacy of this compound in this inflammation-based model of visceral pain.
Comparative Efficacy
While direct comparative studies of this compound against other spasmolytics in these specific animal models are limited, its multifaceted mechanism of action suggests potential advantages.
-
Versus Atropine: Atropine is a non-selective muscarinic antagonist. In the rWAS model, both atropine and this compound abolish neurally-induced contractions, but this compound's additional actions on calcium channels and NK2 receptors may provide a broader spectrum of activity in vivo.[6][9]
Conclusion
This compound demonstrates significant efficacy in attenuating visceral hypersensitivity and hypermotility in preclinical stress-based models of IBS. Its unique multi-target mechanism, involving the blockade of calcium channels and antagonism of muscarinic and neurokinin receptors, provides a strong rationale for its clinical use. While its effects in inflammation-induced visceral hypersensitivity models require further investigation, the existing data from stress-induced models provide robust evidence of its potential as a therapeutic agent for functional bowel disorders. This guide serves as a valuable resource for researchers in the field, highlighting the key experimental findings and methodologies for the preclinical evaluation of this compound.
References
- 1. Colonic smooth muscle cells and colonic motility patterns as a target for irritable bowel syndrome therapy: mechanisms of action of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Stress-Related Alterations of Visceral Sensation: Animal Models for Irritable Bowel Syndrome Study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The colon-selective spasmolytic this compound inhibits muscarinic M3 receptor-coupled calcium signals in isolated human colonic crypts - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound inhibits calcium entry through L-type calcium channels in human intestinal smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Repeated this compound administration prevents neurotransmitter changes in colon of rats underwent to wrap restraint stress - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Stress-induced visceral analgesia assessed non-invasively in rats is enhanced by prebiotic diet - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Repeated exposure to water avoidance stress in rats: a new model for sustained visceral hyperalgesia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. This compound Prevents Cholinergic Changes in the Distal Colon Induced by Chronic Water Avoidance Stress, a Rat Model of Irritable Bowel Syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Visceral and Somatic Hypersensitivity in TNBS induced Colitis in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The TNBS-induced colitis animal model: An overview - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 17. Effect of pinaverium bromide on stress-induced colonic smooth muscle contractility disorder in rats - PMC [pmc.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed preclinical comparison of Otilonium Bromide (OB) and Pinaverium Bromide (PB), two smooth muscle relaxants used in the management of irritable bowel syndrome (IBS) and other functional bowel disorders. The focus is on their effects on colonic motility as demonstrated in preclinical studies. This document summarizes their mechanisms of action, presents quantitative data from key experiments, details experimental protocols, and visualizes the underlying signaling pathways.
Executive Summary
Both this compound and Pinaverium Bromide exert their primary spasmolytic effects by blocking L-type calcium channels in colonic smooth muscle cells, thereby inhibiting the influx of calcium required for contraction.[1][2][3][4] Preclinical data indicate that both compounds are potent inhibitors of induced and spontaneous colonic contractions. A key differentiator is this compound's multifaceted mechanism of action, which includes antagonism of muscarinic M3 receptors and tachykinin NK2 receptors, in addition to its calcium channel blocking properties.[5][6] This suggests that this compound may offer a broader spectrum of activity in modulating colonic motility and visceral sensitivity.
Direct head-to-head preclinical studies are limited, making a definitive comparison of potency challenging. The available data, derived from various in vitro models and species, are presented herein to facilitate an informed evaluation.
Mechanism of Action
Pinaverium Bromide acts primarily as a selective L-type calcium channel blocker in the gastrointestinal tract.[1][3] By binding to the voltage-dependent L-type calcium channels on the surface of colonic smooth muscle cells, it prevents the influx of extracellular calcium, a critical step in the initiation and maintenance of muscle contraction.[1]
This compound possesses a more complex pharmacological profile.[5][6] It not only blocks L-type calcium channels but also exhibits antagonist activity at muscarinic M3 receptors and tachykinin NK2 receptors.[2][7][8] This multi-target engagement allows this compound to interfere with multiple pathways that regulate colonic smooth muscle excitability and contraction.
Signaling Pathways
Below are diagrams illustrating the signaling pathways affected by Pinaverium Bromide and this compound.
Quantitative Data Presentation
The following tables summarize the available quantitative data from in vitro preclinical studies on the inhibitory effects of Pinaverium Bromide and this compound on colonic smooth muscle contraction. Note that the data are from different studies with varying experimental conditions.
Table 1: Inhibitory Effects of Pinaverium Bromide on Colonic Smooth Muscle Contraction (In Vitro)
| Species | Preparation | Stimulus | Parameter | Value | Reference |
| Canine | Colonic Circular Smooth Muscle | Cholinergic Nerve Stimulation | IC50 | 1.0 x 10-6 M | [1] |
| Canine | Colonic Circular Smooth Muscle | Spontaneous Contraction | IC50 | 3.8 x 10-6 M | [1] |
| Rat | Colonic Circular Muscle | Acetylcholine (10-5 M) | IC50 | 0.91 x 10-6 M | [9] |
| Rat | Colonic Circular Muscle (Stress Model) | Acetylcholine (10-5 M) | IC50 | 1.66 x 10-6 M | [9] |
| Rat | Colonic Circular Muscle | KCl (60 mM) | IC50 | 3.80 x 10-7 M | [9] |
| Rat | Colonic Circular Muscle (Stress Model) | KCl (60 mM) | IC50 | 8.13 x 10-7 M | [9] |
| Human | Isolated Colonic Smooth Muscle Cells | Carbachol | IC50 | 0.73 nM | [10] |
| Human | Isolated Colonic Smooth Muscle Cells | Cholecystokinin-8 | IC50 | 0.92 nM | [10] |
Table 2: Inhibitory Effects of this compound on Colonic Smooth Muscle and Epithelial Cells (In Vitro)
| Species | Preparation | Stimulus | Parameter | Value | Reference |
| Rat | Isolated Colonic Smooth Muscle Cells | KCl | IC50 (for Ca2+ transients) | 0.2 µM | [2] |
| Human | Jejunal Circular Smooth Muscle Cells | L-type Ca2+ Current | 25% Inhibition | 0.9 µM | [4] |
| Human | Jejunal Circular Smooth Muscle Cells | L-type Ca2+ Current | 90% Inhibition | 9 µM | [4] |
| Human | Isolated Colonic Crypts | Acetylcholine | IC50 (for Ca2+ signals) | 880 nM | [11] |
Experimental Protocols
In Vitro Organ Bath Assay for Colonic Motility
This protocol is a standard method for assessing the contractility of isolated colonic smooth muscle strips.
Detailed Methodology:
-
Tissue Preparation: Male Wistar rats are euthanized by cervical dislocation. The distal colon is excised and placed in a petri dish containing Krebs solution (composition in mM: NaCl 115.48, KCl 4.61, CaCl2 2.50, MgSO4 1.16, NaHCO3 21.90, NaH2PO4 1.14, and glucose 10.10), continuously gassed with 95% O2 and 5% CO2. The colon is opened along the mesenteric border, and the mucosa and submucosa are removed by sharp dissection. Longitudinal and circular smooth muscle strips (approximately 10 mm long and 2 mm wide) are prepared.[5]
-
Mounting: The muscle strips are suspended vertically in organ baths containing 10 mL of Krebs solution at 37°C and bubbled with 95% O2 and 5% CO2. One end of the strip is attached to a hook at the bottom of the organ bath, and the other end is connected to an isometric force transducer.
-
Equilibration: The strips are allowed to equilibrate for at least 60 minutes under a resting tension of 1 g. During this period, the Krebs solution is replaced every 20 minutes.
-
Stimulation and Drug Addition: After equilibration, the viability of the strips is tested by inducing a contraction with a high concentration of potassium chloride (e.g., 50-80 mM). Following a washout period, contractile responses are induced by agonists such as acetylcholine or carbachol, or by electrical field stimulation. Cumulative concentration-response curves are then constructed for this compound or Pinaverium Bromide by adding increasing concentrations of the drug to the organ bath and measuring the inhibition of the agonist-induced contraction.
In Vivo Colonic Propulsion Assay (Bead Expulsion Test)
This protocol is a common in vivo method to assess colonic transit time in rodents.[12][13]
Detailed Methodology:
-
Animal Acclimatization: Male mice or rats are acclimatized to the experimental conditions for at least one week before the study.
-
Drug Administration: Animals are administered this compound, Pinaverium Bromide, or a vehicle control via oral gavage or intraperitoneal injection at a predetermined time before the start of the experiment.
-
Bead Insertion: A small glass or plastic bead (e.g., 3 mm in diameter) is inserted into the distal colon of the mouse, typically to a depth of 2 cm from the anus.
-
Observation: The animals are placed in individual cages without bedding, and the time taken for the expulsion of the bead is recorded. A cut-off time (e.g., 120 minutes) is usually set.
-
Data Analysis: The latency to bead expulsion is compared between the different treatment groups. An increase in expulsion time indicates an inhibitory effect on colonic motility.
Conclusion
Preclinical evidence robustly supports the inhibitory effects of both this compound and Pinaverium Bromide on colonic motility, primarily through the blockade of L-type calcium channels. This compound's additional antagonism of muscarinic M3 and tachykinin NK2 receptors suggests a more comprehensive mechanism of action that may contribute to its clinical efficacy in treating the multifaceted symptoms of IBS. The quantitative data presented, while not from direct comparative studies, indicate that both drugs are potent inhibitors of colonic smooth muscle contraction in the nanomolar to low micromolar range. Further preclinical studies employing identical experimental models are warranted to provide a more direct comparison of their potency and efficacy. The detailed protocols provided herein offer a foundation for such future investigations.
References
- 1. Pinaverium acts as L-type calcium channel blocker on smooth muscle of colon - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound inhibits calcium entry through L-type calcium channels in human intestinal smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound Prevents Cholinergic Changes in the Distal Colon Induced by Chronic Water Avoidance Stress, a Rat Model of Irritable Bowel Syndrome [mdpi.com]
- 6. go.drugbank.com [go.drugbank.com]
- 7. The colon-selective spasmolytic this compound inhibits muscarinic M3 receptor-coupled calcium signals in isolated human colonic crypts - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Effect of this compound and ibodutant on the internalization of the NK2 receptor in human colon - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. researchgate.net [researchgate.net]
- 11. The colon-selective spasmolytic this compound inhibits muscarinic M(3) receptor-coupled calcium signals in isolated human colonic crypts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. meliordiscovery.com [meliordiscovery.com]
- 13. mmpc.org [mmpc.org]
Validating the Selectivity of Otilonium Bromide for Gastrointestinal Tissue: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Otilonium Bromide (OB) is a quaternary ammonium derivative widely utilized as a spasmolytic agent for the management of irritable bowel syndrome (IBS). Its clinical efficacy is attributed to its localized action on the smooth muscle of the gastrointestinal (GI) tract. This guide provides a comparative analysis of the experimental data that validates the selectivity of this compound for GI tissue over other tissues, such as the urinary bladder and cardiovascular system.
Mechanism of Action: A Multi-Target Approach in the Gut
This compound exerts its spasmolytic effect through a combination of mechanisms primarily localized to the colon. Its poor systemic absorption leads to an accumulation in the lower intestine, enhancing its tissue-selective action.[1] The primary mechanisms include:
-
L-type and T-type Calcium Channel Blockade: OB inhibits the influx of calcium ions into smooth muscle cells, a critical step for muscle contraction.[2][3][4] This action has been demonstrated in both rat and human colonic smooth muscle cells.[2][3]
-
Muscarinic M3 Receptor Antagonism: It exhibits mild anticholinergic properties by acting as an antagonist at M3 muscarinic receptors, which are instrumental in mediating smooth muscle contraction in the gut.
-
Tachykinin NK2 Receptor Interaction: OB also interacts with tachykinin NK2 receptors, further contributing to the modulation of GI motility and visceral sensation.[1]
The composite nature of this mechanism, coupled with its pharmacokinetic profile, underpins its targeted effect on the GI tract, minimizing the systemic side effects often associated with other antispasmodic agents.[1]
Quantitative Analysis of Gastrointestinal Selectivity
The selectivity of this compound for gastrointestinal tissue is supported by in vitro studies measuring its potency in colonic smooth muscle. The following tables summarize the key quantitative data available.
Table 1: Potency of this compound on L-type Calcium Channels in Colonic Tissue
| Tissue/Cell Type | Parameter | Value (nmol/L) | Species | Reference |
| Rat Colonic Smooth Muscle Cells | EC50 (inhibition of inward current) | 885 | Rat | [3] |
| Human Sigmoid Colon Smooth Muscle Cells | IC50 (inhibition of KCl-induced calcium transients) | 200 | Human | [2] |
| Human Sigmoid Colon | IC50 (inhibition of spontaneous contractions) | 49.9 | Human | [2] |
| Human Sigmoid Colon | IC50 (inhibition of stretch-induced tone) | 10.7 | Human | [2] |
| Human Sigmoid Colon | IC50 (inhibition of electrically stimulated contractions) | 38.0 | Human | [2] |
Table 2: Potency of this compound on Muscarinic M3 Receptor-Mediated Responses in Colonic Tissue
| Tissue/Cell Type | Parameter | Value (nM) | Species | Reference |
| Isolated Human Colonic Crypts | IC50 (inhibition of ACh-induced calcium signals) | 880 | Human | [5] |
Note: Direct comparative studies providing Ki or IC50 values for this compound in bladder or vascular smooth muscle are limited in the currently available literature. The data presented here demonstrates high potency in the target GI tissue.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are outlines of key experimental protocols used to assess the selectivity of this compound.
Isolated Organ Bath for Smooth Muscle Contractility
This ex vivo technique is fundamental for assessing the direct effect of a compound on smooth muscle contractility.
Objective: To determine the inhibitory effect of this compound on agonist-induced or spontaneous contractions of isolated gastrointestinal smooth muscle strips.
Protocol Outline:
-
Tissue Preparation:
-
Male Wistar rats (or other appropriate species) are euthanized according to ethical guidelines.
-
A segment of the distal colon is excised and placed in cold, oxygenated Krebs solution (composition: NaCl, KCl, CaCl2, MgSO4, KH2PO4, NaHCO3, and glucose).
-
The longitudinal or circular muscle layer is carefully dissected and cut into strips of a standardized size (e.g., 10 mm long, 2 mm wide).
-
-
Mounting:
-
The muscle strips are suspended vertically in an organ bath chamber containing Krebs solution, maintained at 37°C, and continuously bubbled with 95% O2 and 5% CO2.
-
One end of the strip is attached to a fixed hook, and the other end is connected to an isometric force transducer.
-
-
Equilibration and Viability Check:
-
The tissues are allowed to equilibrate for a period of 60-90 minutes under a resting tension (e.g., 1 g). The bathing solution is changed every 15-20 minutes.
-
Tissue viability is confirmed by inducing a contraction with a high concentration of potassium chloride (e.g., 60-80 mM).
-
-
Experimental Procedure:
-
Spontaneous Contractions: The effect of cumulative concentrations of this compound on spontaneous rhythmic contractions is recorded.
-
Agonist-Induced Contractions: Contractions are induced by a specific agonist (e.g., acetylcholine, carbachol, or substance P). Once a stable contraction is achieved, cumulative concentrations of this compound are added to the bath to determine the concentration-response curve for inhibition.
-
-
Data Analysis:
-
The contractile force is recorded and analyzed using appropriate software.
-
IC50 values (the concentration of the drug that causes 50% inhibition of the maximal contraction) are calculated.
-
Radioligand Binding Assay for Receptor Affinity
This in vitro assay is used to determine the binding affinity of a drug to specific receptors.
Objective: To determine the binding affinity (Ki) of this compound for muscarinic receptors in gastrointestinal tissue compared to other tissues.
Protocol Outline:
-
Membrane Preparation:
-
Tissues (e.g., colon, bladder) are homogenized in a cold buffer solution.
-
The homogenate is centrifuged at a low speed to remove nuclei and cellular debris.
-
The supernatant is then centrifuged at a high speed to pellet the cell membranes containing the receptors. The resulting pellet is washed and resuspended in a binding buffer.
-
-
Binding Reaction:
-
Aliquots of the membrane preparation are incubated with a specific radioligand (e.g., [3H]-QNB for muscarinic receptors) at a fixed concentration.
-
Increasing concentrations of unlabeled this compound are added to compete with the radioligand for binding to the receptors.
-
Non-specific binding is determined in the presence of a high concentration of a known antagonist (e.g., atropine).
-
-
Separation and Counting:
-
The binding reaction is terminated by rapid filtration through glass fiber filters, which trap the membranes with the bound radioligand.
-
The filters are washed quickly with cold buffer to remove unbound radioligand.
-
The radioactivity retained on the filters is measured using a scintillation counter.
-
-
Data Analysis:
-
The specific binding is calculated by subtracting the non-specific binding from the total binding.
-
The IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) is determined.
-
The Ki value (inhibition constant) is calculated from the IC50 value using the Cheng-Prusoff equation.
-
Visualizing the Pathways and Processes
Signaling Pathway of this compound in Gastrointestinal Smooth Muscle
Caption: this compound's multi-target action on GI smooth muscle.
Experimental Workflow for Assessing Tissue Selectivity
Caption: Workflow for determining the tissue selectivity of antispasmodics.
Cardiovascular Safety Profile
The selectivity of this compound for the GI tract suggests a favorable cardiovascular safety profile at therapeutic doses. Its poor systemic absorption minimizes its exposure to cardiovascular tissues.[1] A case report of a massive overdose (25 tablets of 40 mg) described systemic hypotension, which responded to treatment.[6] This suggests that at extremely high, non-therapeutic concentrations, cardiovascular effects, likely due to calcium channel blockade, can occur. However, preclinical and clinical studies at therapeutic doses have not indicated significant cardiovascular adverse effects.
Comparison with Other Antispasmodics
This compound's GI selectivity offers a potential advantage over less selective antispasmodics, such as some anticholinergic agents, which can have systemic side effects like dry mouth, blurred vision, and urinary retention due to their action on muscarinic receptors in other organs. While direct comparative studies with a broad range of antispasmodics are not extensively available, a study comparing this compound with Pinaverium Bromide, another GI-selective calcium channel blocker, suggested that this compound may be more effective in reducing the number of pain attacks in IBS patients.
Conclusion
The available experimental data strongly supports the gastrointestinal selectivity of this compound. This selectivity is a result of its unique pharmacokinetic properties, leading to high concentrations in the colon, and its multi-target mechanism of action on calcium channels and muscarinic receptors within the GI smooth muscle. The high potency of this compound in colonic tissue, as demonstrated by low IC50 and EC50 values, combined with its limited systemic availability, provides a solid rationale for its efficacy and favorable safety profile in the treatment of irritable bowel syndrome. Further comparative studies quantifying its effects on a broader range of non-gastrointestinal tissues would be valuable to further solidify its selectivity profile.
References
- 1. This compound: a selective spasmolytic for the gastrointestinal tract - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound inhibits muscle contractions via L-type calcium channels in the rat colon - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. T-type Ca2+ channel modulation by this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The colon-selective spasmolytic this compound inhibits muscarinic M3 receptor-coupled calcium signals in isolated human colonic crypts - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cardiovascular Toxicity Due to this compound Overdose: A Case Report - PubMed [pubmed.ncbi.nlm.nih.gov]
Otilonium Bromide: A Head-to-Head Comparison with Other Calcium Channel Blockers in Gastrointestinal Smooth Muscle Relaxation
A comprehensive analysis for researchers and drug development professionals.
Otilonium bromide (OB) is a quaternary ammonium derivative with potent spasmolytic activity, primarily utilized in the treatment of irritable bowel syndrome (IBS).[1] Its efficacy stems from a complex and localized mechanism of action within the gastrointestinal tract, distinguishing it from other calcium channel blockers (CCBs).[2] This guide provides a detailed head-to-head comparison of this compound with other relevant CCBs and antispasmodics, supported by experimental data, detailed protocols, and visual representations of its molecular pathways and experimental workflows.
Mechanism of Action: A Multi-Target Approach
This compound exerts its therapeutic effects through a combination of actions on various targets involved in smooth muscle contraction and pain signaling. Unlike more selective CCBs, this compound's multifaceted mechanism contributes to its clinical effectiveness, particularly in functional bowel disorders.[3][4]
Its primary mechanisms include:
-
L-type Calcium Channel Blockade: this compound inhibits the influx of extracellular calcium into smooth muscle cells by blocking L-type voltage-gated calcium channels.[2][5] This is a crucial step in preventing the initiation and maintenance of muscle contraction.
-
T-type Calcium Channel Blockade: In addition to L-type channels, this compound also blocks T-type calcium channels.[4] This action may contribute to its efficacy in modulating visceral hypersensitivity, a key component of IBS pain.[3]
-
Muscarinic M3 Receptor Antagonism: this compound exhibits anticholinergic properties by acting as an antagonist at muscarinic M3 receptors on smooth muscle cells.[6][7] This prevents acetylcholine-induced contractions.
-
Tachykinin NK2 Receptor Antagonism: The drug also interferes with tachykinin NK2 receptors, which are involved in sensory nerve signaling and smooth muscle contraction, further contributing to its analgesic and spasmolytic effects.[2][8]
This combination of activities allows this compound to effectively reduce smooth muscle hypermotility and visceral pain.[9]
Preclinical Comparative Data
The following tables summarize the in vitro potency of this compound and other calcium channel blockers on various molecular targets.
Table 1: Inhibitory Concentration (IC50) and Half-Maximal Effective Concentration (EC50) of this compound on Calcium Channels and Receptors
| Target | Preparation | Parameter | Value (nM) | Reference |
| L-type Ca2+ Channels | Rat Colon | IC50 | 1020 | [10] |
| T-type Ca2+ Channel (CaV3.1) | HEK293 Cells | IC50 | 774 ± 109 | [3] |
| T-type Ca2+ Channel (CaV3.2) | HEK293 Cells | IC50 | 1070 ± 269 | [3] |
| T-type Ca2+ Channel (CaV3.3) | HEK293 Cells | IC50 | 451 ± 90 | [3] |
| M3 Receptor-Coupled Ca2+ Signals | Human Colonic Crypts | IC50 | 880 | [7][11] |
| Spontaneous Muscle Contractions | Rat Colon | EC50 | 885 | [12] |
Table 2: Comparative Preclinical Data of this compound and Other Antispasmodics
| Drug | Primary Mechanism(s) | Target | IC50 / EC50 (µM) | Reference |
| This compound | L/T-type CCB, Antimuscarinic, Anti-tachykinin | L-type Ca2+ Channel | 1.02 | [10] |
| T-type Ca2+ Channel (CaV3.3) | 0.451 | [3] | ||
| M3 Receptor-Coupled Ca2+ Signals | 0.880 | [7][11] | ||
| Methacholine-induced Contraction | 3.7 | [13] | ||
| KCl-induced Contraction | 31 | [13] | ||
| Pinaverium Bromide | L-type CCB | L-type Ca2+ Channel | - | [4][12] |
| Dicyclomine | Antimuscarinic, Direct Muscle Relaxant | Muscarinic Receptors | - | [7][14] |
| Mebeverine | Direct Muscle Relaxant, possible CCB & antimuscarinic | Smooth Muscle | - | [6][15] |
Clinical Efficacy: Head-to-Head Comparison
Clinical trials have demonstrated the superiority of this compound over placebo in managing IBS symptoms.[16] Furthermore, some studies have directly compared its efficacy with other antispasmodics.
Table 3: Comparative Clinical Efficacy in Irritable Bowel Syndrome
| Comparison | Primary Outcome | Result | p-value | Reference |
| This compound vs. Placebo | Reduction in weekly frequency of abdominal pain | -0.90 ± 0.88 (OB) vs. -0.65 ± 0.91 (Placebo) | 0.03 | [16] |
| Reduction in abdominal bloating | -1.2 ± 1.2 (OB) vs. -0.9 ± 1.1 (Placebo) | 0.02 | [16] | |
| Global efficacy by patient assessment | 1.3 ± 1.1 (OB) vs. 1.0 ± 1.1 (Placebo) | 0.047 | [16] | |
| This compound vs. Pinaverium Bromide | Reduction in the number of pain attacks | This compound was significantly more effective | < 0.05 | [17] |
| Intensity of pain and bowel movements | No significant difference | - | [17] |
Experimental Protocols
Whole-Cell Patch-Clamp Electrophysiology for Calcium Channel Analysis
This technique is employed to measure the flow of ions through calcium channels in isolated cells, such as Human Embryonic Kidney (HEK293) cells transfected with specific calcium channel subunits.[3][4]
Methodology:
-
Cell Culture and Transfection: HEK293 cells are cultured and transfected with cDNAs encoding the desired calcium channel subunits (e.g., CaV3.1, CaV3.2, CaV3.3 for T-type channels).[3][4]
-
Electrode Preparation: Borosilicate glass microelectrodes are pulled and filled with an internal solution containing ions that mimic the intracellular environment.
-
Whole-Cell Configuration: A high-resistance "giga-seal" is formed between the microelectrode and the cell membrane. The membrane patch under the electrode is then ruptured to allow electrical access to the entire cell.
-
Voltage Clamp and Data Acquisition: The cell membrane potential is clamped at a holding potential (e.g., -70 mV). Depolarizing voltage steps are applied to activate the calcium channels, and the resulting inward calcium currents are recorded.
-
Drug Application: this compound or other test compounds are applied to the extracellular solution at varying concentrations to determine their effect on the calcium currents.
-
Data Analysis: The recorded currents are analyzed to determine the inhibitory concentration (IC50) of the drug on the specific calcium channel subtype.
Isolated Organ Bath for Smooth Muscle Contractility Studies
This ex vivo method assesses the effect of pharmacological agents on the contractility of isolated smooth muscle strips, typically from the colon or jejunum.
Methodology:
-
Tissue Preparation: A segment of the intestine is excised, and smooth muscle strips are dissected and mounted in an organ bath.
-
Organ Bath Setup: The organ bath contains a physiological salt solution (e.g., Krebs solution) maintained at 37°C and bubbled with carbogen (95% O2, 5% CO2).
-
Isometric Tension Recording: The muscle strips are connected to an isometric force transducer to record changes in muscle tension.
-
Induction of Contraction: Muscle contractions are induced by applying a contractile agent (e.g., acetylcholine, potassium chloride) to the organ bath.
-
Drug Application: this compound or other test compounds are added to the bath at increasing concentrations, and the resulting inhibition of muscle contraction is measured.
-
Data Analysis: Dose-response curves are constructed to determine the EC50 value of the drug for inhibiting smooth muscle contraction.
Conclusion
This compound distinguishes itself from other calcium channel blockers and antispasmodics through its unique, multi-target mechanism of action that is largely localized to the gastrointestinal tract.[2][9] This combination of L- and T-type calcium channel blockade, along with muscarinic and tachykinin receptor antagonism, likely contributes to its demonstrated clinical efficacy in reducing both the motor and sensory symptoms of irritable bowel syndrome.[2][3][7] While direct, comprehensive preclinical comparative data with other agents is somewhat limited, the available evidence suggests that this compound's broader pharmacological profile may offer a therapeutic advantage over more selective calcium channel blockers for functional bowel disorders.[3] Further head-to-head studies under standardized experimental conditions would be valuable to more definitively delineate the comparative pharmacology of these agents.
References
- 1. mebeverine | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 2. youtube.com [youtube.com]
- 3. go.drugbank.com [go.drugbank.com]
- 4. What is the mechanism of Pinaverium bromide? [synapse.patsnap.com]
- 5. wjgnet.com [wjgnet.com]
- 6. What is the mechanism of Mebeverine Hydrochloride? [synapse.patsnap.com]
- 7. Dicyclomine - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 8. semanticscholar.org [semanticscholar.org]
- 9. What is the mechanism of Dicyclomine Hydrochloride? [synapse.patsnap.com]
- 10. Colonic smooth muscle cells and colonic motility patterns as a target for irritable bowel syndrome therapy: mechanisms of action of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The colon-selective spasmolytic this compound inhibits muscarinic M3 receptor-coupled calcium signals in isolated human colonic crypts - PMC [pmc.ncbi.nlm.nih.gov]
- 12. [The clinical pharmacological profile of pinaverium bromide] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Antimuscarinic, calcium channel blocker and tachykinin NK2 receptor antagonist actions of this compound in the circular muscle of guinea-pig colon - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. go.drugbank.com [go.drugbank.com]
- 15. nps.org.au [nps.org.au]
- 16. Long-term efficacy and safety of this compound in the management of irritable bowel syndrome: a literature review - PMC [pmc.ncbi.nlm.nih.gov]
- 17. A comparison of the action of this compound and pinaverium bromide: study conducted under clinical control - PubMed [pubmed.ncbi.nlm.nih.gov]
Combination Therapies with Otilonium Bromide: A Comparative Guide for Researchers
Otilonium Bromide (OB), a quaternary ammonium compound, is a well-established treatment for Irritable Bowel Syndrome (IBS), primarily acting as a spasmolytic on the smooth muscle of the distal gastrointestinal tract.[1][2] Its mechanism of action involves blocking L-type calcium channels and interacting with muscarinic and tachykinin NK2 receptors.[3][4] To enhance therapeutic outcomes and target a broader range of symptoms, researchers have investigated its use in combination with other compounds. This guide provides a comparative analysis of key combination therapy studies involving this compound, presenting experimental data, methodologies, and a visualization of the underlying mechanisms.
This compound in Combination with Other Gastrointestinal Agents
A recent study explored the synergistic effects of combining this compound with Trimebutine Maleate, a gastrointestinal motility modulator, for the treatment of IBS.[1][5] The combination therapy demonstrated superior efficacy in improving clinical symptoms and quality of life compared to this compound monotherapy.[1][6]
Experimental Protocol:
A retrospective analysis was conducted on 105 IBS patients. Patients were divided into a control group (n=50) receiving this compound alone and an observation group (n=55) receiving a combination of this compound and Trimebutine Maleate.[5] The study evaluated treatment efficacy, safety profiles, clinical symptom improvements, serum inflammatory markers, and quality of life.[5][6]
Quantitative Data Summary:
| Outcome Measure | This compound Monotherapy (Control Group) | This compound + Trimebutine Maleate (Observation Group) | P-value |
| Total Treatment Efficacy Rate | 70.00% | 87.27% | <0.05 |
| Adverse Reaction Incidence | 6.00% | 7.27% | >0.05 |
| Time to Symptom Improvement | Slower | Faster | <0.05 |
| Reduction in Inflammatory Markers | Less Substantial | More Substantial | <0.05 |
| Improvement in Quality of Life | Less Improvement | Greater Improvement | <0.05 |
Signaling Pathway: The enhanced efficacy of this combination is attributed to their complementary mechanisms of action. This compound acts as a spasmolytic, while Trimebutine Maleate modulates gastrointestinal motility by regulating calcium and potassium channels.[1]
The combination of this compound with the anti-foaming agent Simethicone has been proposed to more effectively address the multifaceted symptoms of IBS, particularly abdominal bloating.[2][7] While direct comparative studies for this specific combination are limited, a meta-analysis of antispasmodics provides valuable context.[2][8]
Experimental Protocol (Meta-analysis):
A systematic review and meta-analysis of 23 randomized controlled trials (2585 patients) evaluated the efficacy of various antispasmodics, including this compound and combinations like alverine/simethicone and pinaverium/simethicone, against placebo for IBS treatment.[2][8] The primary outcomes were global improvement of symptoms and abdominal pain relief.[8]
Quantitative Data Summary (from Meta-analysis):
| Treatment | Outcome | Odds Ratio (95% CI) | Number Needed to Treat (NNT) |
| This compound | Global Improvement | 2.035 (1.49-2.77) | 7 |
| Pain Relief | 1.83 (1.43-2.34) | 7 | |
| Alverine/Simethicone | Global Improvement | 1.76 (1.18-2.61) | 8 |
| Pain Relief | 1.48 (1.00-2.19) | 11 | |
| Pinaverium/Simethicone | Bloating Improvement | Significant Improvement | - |
Experimental Workflow:
This compound in Combination with Anxiolytics
Given the psychosomatic component of irritable colon syndrome, studies have explored the combination of this compound with the anxiolytic benzodiazepine, Diazepam.[9][10]
Experimental Protocol:
A double-blind, comparative study involved 60 patients with irritable bowel syndrome treated for 8 weeks.[9] Patients were administered either tablets containing 20 mg of this compound plus 2 mg of Diazepam or 40 mg of this compound plus 2 mg of Diazepam.[9] The study aimed to assess the efficacy and tolerability of increasing the spasmolytic dose while keeping the anxiolytic dose constant.[9]
Key Findings:
The study concluded that doubling the dose of this compound (from 20 mg to 40 mg) in combination with a fixed dose of Diazepam was beneficial in reducing the symptoms of irritable bowel syndrome and was well-tolerated.[4][9]
This compound in Combination with Herbal Medicine
A pilot randomized controlled trial investigated the co-administration of this compound with the traditional Korean herbal formula, Samryungbaekchul-san (SRS), for D-IBS.[11][12]
Experimental Protocol:
This was a double-blind, double-dummy, four-arm, parallel-group randomized controlled trial.[12] Eighty patients were randomized to receive SRS + OB, placebo SRS + OB, SRS + placebo OB, or placebo SRS + placebo OB for 8 weeks.[11] The primary outcome was the improvement in abdominal pain and discomfort, frequency of abdominal pain, and Bristol Stool Form (BSF) scale.[11]
Quantitative Data Summary:
| Outcome Measure | SRS + OB vs. Placebo | SRS + OB vs. OB alone |
| Abdominal Pain | Statistically Significant Improvement | - |
| Abdominal Discomfort | Statistically Significant Improvement | Statistically Significant Improvement |
| Frequency of Abdominal Pain | Statistically Significant Improvement | Statistically Significant Improvement |
| BSF Scale | Statistically Significant Improvement | Statistically Significant Improvement |
The co-administration of SRS and OB was found to be safe and more effective in improving several key symptoms of D-IBS compared to OB alone or a placebo.[11]
This compound in Preclinical Cancer Research
In a departure from its gastrointestinal applications, a preclinical study has identified this compound as a selective inhibitor of ubiquitin-specific protease 28 (USP28), a potential target in cancer therapy.[13]
Experimental Protocol:
The study involved high-throughput screening to identify USP28 inhibitors.[13] Subsequent cell-based assays were performed on human colorectal cancer and lung squamous carcinoma cells to evaluate the cytotoxic effects of this compound.[13][14] The potential for combination therapy was assessed by treating colorectal cancer cells with both this compound and Regorafenib, an approved multikinase inhibitor for colorectal cancer.[13][14]
Key Findings:
This compound was found to inhibit USP28 activity and induce cytotoxicity in cancer cell lines.[13] Importantly, it significantly enhanced the sensitivity of colorectal cancer cells to Regorafenib, suggesting a potential synergistic effect in this therapeutic area.[13][14]
Signaling Pathway:
Conclusion
The reviewed studies highlight the versatility of this compound in combination therapies across different therapeutic areas. In the context of IBS, combining this compound with agents that have complementary mechanisms of action, such as Trimebutine Maleate and potentially Simethicone, can lead to enhanced symptom control. The combination with anxiolytics like Diazepam also shows promise in addressing the psychosomatic aspects of functional bowel disorders. Furthermore, preclinical evidence suggests a novel role for this compound in oncology, where it may potentiate the effects of existing chemotherapeutic agents. These findings open new avenues for research and drug development, aiming to optimize treatment strategies for complex multifactorial diseases.
References
- 1. Combination therapy with this compound and trimebutine maleate demonstrates significant clinical advantages in irritable bowel syndrome patients - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effect of antispasmodic agents, alone or in combination, in the treatment of Irritable Bowel Syndrome: Systematic review and meta-analysis | Revista de Gastroenterología de México [revistagastroenterologiamexico.org]
- 3. Role of antispasmodics in the treatment of irritable bowel syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Long-term efficacy and safety of this compound in the management of irritable bowel syndrome: a literature review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Combination therapy with this compound and trimebutine maleate demonstrates significant clinical advantages in irritable bowel syndrome patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. reddit.com [reddit.com]
- 7. WO2010092436A1 - Pharmaceutical combinations of simethicone and otilonium - Google Patents [patents.google.com]
- 8. Effect of antispasmodic agents, alone or in combination, in the treatment of Irritable Bowel Syndrome: systematic review and meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. [The this compound-benzodiazepine combination in the therapy of the irritable colon syndrome] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. [Irritable colon syndrome: therapeutic activity of this compound alone or in combination with benzodiazepine. Controlled double-blind study] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Effect of herbal extract granules combined with this compound on irritable bowel syndrome with diarrhoea: a study protocol for a randomised controlled trial | BMJ Open [bmjopen.bmj.com]
- 13. This compound acts as a selective USP28 inhibitor and exhibits cytotoxic activity against multiple human cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Safety Operating Guide
Safeguarding Your Research: Essential Personal Protective Equipment (PPE) for Handling Otilonium Bromide
For Immediate Implementation: This document provides critical safety and logistical guidance for researchers, scientists, and drug development professionals handling Otilonium Bromide. Adherence to these protocols is essential for ensuring a safe laboratory environment and proper disposal of chemical waste.
This compound is a compound that requires careful handling to prevent exposure.[1] It can be harmful if swallowed, in contact with skin, or inhaled, and may cause skin, eye, and respiratory irritation.[1] Therefore, the use of appropriate Personal Protective Equipment (PPE) is mandatory.
Recommended Personal Protective Equipment
To minimize the risk of exposure when handling this compound, particularly in its solid or powder form, the following PPE is required.
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Safety glasses with side-shields conforming to EN166 (EU) or NIOSH (US) approved standards. A face shield may be necessary for operations with a higher risk of dust generation.[2][3] | Protects against airborne particles and accidental splashes. |
| Hand Protection | Chemical-resistant, impervious gloves (e.g., nitrile) inspected before use.[2][4] Follow proper glove removal technique to avoid skin contact.[4] | Prevents dermal absorption and skin irritation.[4] |
| Body Protection | A complete protective suit or impervious clothing.[2][4] The type of protective equipment must be selected according to the concentration and amount of the dangerous substance at the specific workplace.[2][4] | Shields the body from contact with the chemical. |
| Respiratory Protection | For nuisance exposures, a P95 (US) or P1 (EU EN 143) particle respirator is recommended.[2] Use respirators and components tested and approved under appropriate government standards such as NIOSH (US) or CEN (EU).[4] | Prevents inhalation of harmful dust particles. |
Operational and Disposal Plans
Handling Procedures:
In Case of Accidental Exposure:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[1][4]
-
Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists.[1][4]
-
Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. Seek medical attention.[1][4]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[1][4]
Spill Management:
-
Evacuate personnel from the spill area.
-
Wear the full complement of PPE, including respiratory protection.
-
Carefully sweep or vacuum up the spilled material without creating dust.[4]
-
Place the collected material into a suitable, closed, and labeled container for disposal.[2][4]
Disposal Plan:
-
Dispose of this compound waste and contaminated materials through a licensed disposal company.[4]
-
One approved method is to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[4]
Procedural Workflow for PPE Selection
The following diagram outlines the decision-making process for selecting the appropriate PPE when working with this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
